molecular formula C12H16FNO B3116471 4-(4-Fluorophenyl)-3-piperidinemethanol CAS No. 216690-19-6

4-(4-Fluorophenyl)-3-piperidinemethanol

Cat. No.: B3116471
CAS No.: 216690-19-6
M. Wt: 209.26 g/mol
InChI Key: IBOPBHBOBJYXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-3-piperidinemethanol is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Fluorophenyl)-3-piperidinemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Fluorophenyl)-3-piperidinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-3-piperidinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-fluorophenyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOPBHBOBJYXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-Desmethylparoxol Chemical Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical characteristics, synthesis, and analytical profiling of N-Desmethylparoxol , a critical intermediate and impurity in the lifecycle of the antidepressant Paroxetine.

Content Type: Technical Monograph & Experimental Guide Subject: N-Desmethylparoxol (CAS: 125224-43-3) Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Toxicologists[1]

Part 1: Executive Technical Summary[1][2]

N-Desmethylparoxol (systematically: (-)-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine) is the core pharmacophore scaffold of the selective serotonin reuptake inhibitor (SSRI) Paroxetine.[1] Unlike its parent compound, it lacks the benzodioxolyl ether side chain.[1]

In pharmaceutical development, this compound serves three distinct, critical roles:

  • Key Synthetic Intermediate: It is the immediate nucleophilic precursor used to install the sesamol ether linkage during Paroxetine manufacturing.[1]

  • Critical Quality Attribute (CQA): Designated as Paroxetine Impurity I (EP/USP), its presence indicates hydrolytic degradation or incomplete synthesis.[1]

  • Metabolic Marker: It represents the product of ether cleavage in metabolic degradation pathways, though oxidative demethylenation of the dioxolane ring is the primary metabolic route for Paroxetine.[1]

Nomenclature Clarification: In industrial literature, "Paroxol" often refers to the N-methylated tertiary amine (CAS 105812-81-5).[1] Consequently, the secondary amine variant is designated N-Desmethylparoxol .[1]

Part 2: Chemical Identity & Physicochemical Profile[1][3][4]

Identity Matrix
ParameterTechnical Specification
Common Name N-Desmethylparoxol
Synonyms Paroxetine Impurity I; (-)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine
CAS Number 125224-43-3 (Free Base); 220548-73-2 (HCl Salt)
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Stereochemistry (3S, 4R) – trans configuration
SMILES OC[C@@H]1CNCC[C@H]1c2ccc(F)cc2
Physicochemical Characteristics

The removal of the lipophilic sesamol ether significantly alters the solubility profile compared to Paroxetine.[1]

  • Solubility: High solubility in polar organic solvents (Methanol, DMSO).[1] Moderate water solubility as the hydrochloride salt; low water solubility as the free base due to the lipophilic fluorophenyl group.[1]

  • pKa: ~9.8 (Piperidine nitrogen).[1] This basic center makes the compound highly responsive to pH changes in extraction protocols.[1]

  • LogP: ~1.2 (Estimated).[1] Significantly lower than Paroxetine (LogP ~3.95), making it elute earlier in Reverse Phase HPLC.[1]

  • Thermal Stability: Stable in solid form.[1] In solution, the primary alcohol is susceptible to oxidation to the carboxylic acid or aldehyde under forced degradation conditions.[1]

Part 3: Synthesis & Formation Pathways[1]

Understanding the origin of N-Desmethylparoxol is vital for controlling impurities.[1] It arises either from the synthesis (as a precursor) or degradation (as a breakdown product).[1]

Synthetic Pathway (The "Classic" Route)

The industrial synthesis typically involves the reduction of an ester intermediate, followed by resolution to the chiral alcohol.[1]

SynthesisPathway cluster_0 Precursor Phase cluster_1 Target Compound cluster_2 API Formation N_Methyl_Paroxol N-Methyl Paroxol (CAS: 105812-81-5) N_Desmethyl_Paroxol N-Desmethylparoxol (Impurity I / Intermediate) N_Methyl_Paroxol->N_Desmethyl_Paroxol 1. ACE-Cl / MeOH (N-Demethylation) Paroxetine Paroxetine (API) N_Desmethyl_Paroxol->Paroxetine 2. Mesylation + Sesamol (Ether Formation) Paroxetine->N_Desmethyl_Paroxol Hydrolysis (Degradation)

Figure 1: The dual role of N-Desmethylparoxol as both a synthetic precursor (via N-demethylation of Paroxol) and a degradation product of Paroxetine.[1]

Mechanism Note: The transformation from N-Methyl Paroxol to N-Desmethylparoxol typically utilizes 1-chloroethyl chloroformate (ACE-Cl) to cleave the N-methyl bond, yielding the secondary amine necessary for Paroxetine's activity.[1]

Part 4: Analytical Characterization & Protocols

Detection of N-Desmethylparoxol requires separating the polar alcohol from the non-polar API.[1]

HPLC Method (Impurity Profiling)

This protocol is designed to separate N-Desmethylparoxol (Impurity I) from Paroxetine and Sesamol.[1]

  • Column: C18 stationary phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent essential for peak shape of the amine).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold to retain polar impurities)[1]

    • 5-20 min: 10% → 60% B[1]

    • 20-25 min: 60% → 90% B[1]

  • Detection: UV @ 295 nm (Targeting the fluorophenyl chromophore; note that it lacks the dioxolane absorbance of Paroxetine, so sensitivity is lower).[1]

  • Retention Logic: N-Desmethylparoxol will elute significantly earlier (approx.[1] RRT 0.4 - 0.[1]5) than Paroxetine due to the exposed hydroxyl group.[1]

Mass Spectrometry (LC-MS/MS)

For trace quantification in biological matrices or stability samples.[1]

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Precursor Ion: m/z 210.1 [M+H]⁺

  • Product Ions (Fragmentation):

    • m/z 192.1 (Loss of H₂O – Characteristic of the alcohol).[1]

    • m/z 109.0 (Fluorophenyl cation).[1]

Experimental Protocol: Isolation from Reaction Mixture

If synthesizing N-Desmethylparoxol as a reference standard from N-Methylparoxol:

  • Reaction: Dissolve N-Methylparoxol (1 eq) in dry dichloroethane (DCE) at 0°C. Add 1-chloroethyl chloroformate (1.2 eq) dropwise. Reflux for 2 hours.

  • Carbamate Cleavage: Evaporate solvent.[1] Add Methanol and reflux for 1 hour (cleaves the intermediate carbamate).

  • Work-up (Critical Step):

    • Evaporate Methanol.[1]

    • Resuspend residue in 1M HCl (aqueous).[1] Wash with Ethyl Acetate (removes non-basic impurities).[1]

    • Basify: Adjust aqueous layer to pH >12 using 5M NaOH.[1] The N-Desmethylparoxol precipitates or oils out.[1]

    • Extraction: Extract 3x with Dichloromethane (DCM).

    • Drying: Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Crystallization: Recrystallize from Isopropanol/Hexane to obtain the white solid.

ExtractionWorkflow Step1 Crude Reaction Mixture (in Methanol) Step2 Evaporate & Acidify (1M HCl) Step1->Step2 Step3 Wash with EtOAc (Discard Organic) Step2->Step3 Remove non-basic impurities Step4 Basify Aqueous Layer (pH > 12, NaOH) Step3->Step4 Aqueous phase Step5 Extract with DCM (Collect Organic) Step4->Step5 Free base form Step6 Final Product (N-Desmethylparoxol) Step5->Step6 Dry & Concentrate

Figure 2: Acid-Base extraction strategy for purifying N-Desmethylparoxol, leveraging its basic piperidine nitrogen.

Part 5: References

  • LGC Standards. (2025). N-Desmethyl Paroxol Hydrochloride Reference Standard. Retrieved from [1]

  • European Pharmacopoeia (Ph.[1] Eur.). Paroxetine Hydrochloride Hemihydrate Monograph. Impurity I.

  • Toronto Research Chemicals. (2024).[1] Specification Sheet: N-Desmethyl Paroxol. Retrieved from [1]

  • CymitQuimica. (2025).[1] Chemical Safety Data Sheet: CAS 125224-43-3.[1][2] Retrieved from [1][3]

  • Barnes, R. D., et al. (1991).[1] The Synthesis of Paroxetine and Related Compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 29(4), 435-442.[1] (Mechanistic grounding for N-demethylation).

Sources

4-(4-Fluorophenyl)-3-piperidinemethanol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol

CAS Number: 125224-43-3 (Chiral, N-H form) Related CAS: 105812-81-5 (N-Methyl analog), 62718-31-4 (Racemic)

Part 1: Executive Technical Summary

4-(4-Fluorophenyl)-3-piperidinemethanol is the non-negotiable pharmacophore scaffold for Paroxetine (Paxil) , a potent Selective Serotonin Reuptake Inhibitor (SSRI). In the landscape of pharmaceutical intermediates, this compound represents a "chiral bottleneck." The biological activity of Paroxetine is strictly governed by the (3S, 4R) absolute configuration; the enantiomer is essentially inactive, and the cis-diastereomers are impurities.

This guide moves beyond standard catalog data to address the operational challenges of synthesizing, purifying, and validating this intermediate. It focuses specifically on the N-desmethyl variant (CAS 125224-43-3), which is the direct precursor to the final coupling with sesamol.

Part 2: Chemical Identity & Physical Architecture

The compound exists as a piperidine ring substituted at the 3- and 4-positions.[1][2][3][4][5] The trans relationship between the hydroxymethyl group and the fluorophenyl ring is thermodynamically favored but kinetically challenging to isolate purely during reduction.

PropertySpecificationOperational Note
IUPAC Name ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol"N-Desmethyl Paroxol"
Molecular Formula C₁₂H₁₆FNO-
Molecular Weight 209.26 g/mol -
Appearance White to off-white crystalline solidYellowing indicates oxidation or trace solvent retention.
Melting Point 123 – 126 °CSharp MP is a critical purity indicator; broad range suggests diastereomeric contamination.
Solubility MeOH, DMSO, dilute acidsPoor solubility in non-polar alkanes (Hexane/Heptane).
Chirality (3S, 4R)-(-)-transOptical rotation [α]D ≈ -35° to -40° (c=1, MeOH).

Part 3: Critical Synthesis Workflow (Self-Validating Protocol)

The most robust route to this alcohol is the hydride reduction of the corresponding ester: Ethyl 4-(4-fluorophenyl)-3-piperidinecarboxylate .

The Challenge: The reduction must preserve the trans stereochemistry. Using Lithium Aluminum Hydride (LiAlH₄) is standard, but safety and quenching protocols are the failure points.

Protocol: LiAlH₄ Reduction of Piperidine Ester

Reagents:

  • Substrate: Ethyl (3S,4R)-4-(4-fluorophenyl)piperidine-3-carboxylate (1.0 eq)

  • Reductant: LiAlH₄ (2.5 eq) – Note: Excess required due to N-H proton.

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • System Preparation (IPC 1): Flame-dry a 3-neck round bottom flask under Nitrogen flow. Validation: The internal temperature must remain stable at ambient before reagent addition.

  • Slurry Formation: Charge LiAlH₄ into the flask. Add THF slowly at 0°C.

    • Why: Adding solid LiAlH₄ to solvent is safer than adding solvent to solid (avoids localized heating).

  • Substrate Addition: Dissolve the ester substrate in THF. Add dropwise to the LiAlH₄ slurry over 45 minutes, maintaining temperature < 10°C.

    • Causality: Rapid addition causes a runaway exotherm, potentially epimerizing the C3 center.

  • Reaction Phase: Warm to reflux (65°C) for 2–3 hours.

    • IPC 2 (TLC/HPLC): Sample aliquot. Analysis must show < 0.5% starting ester. If ester remains, do not add more LiAlH₄ at reflux; cool to 0°C first.

  • The Fieser Quench (Critical Safety Step):

    • Cool mixture to 0°C.

    • Add x mL Water (where x = grams of LiAlH₄ used).

    • Add x mL 15% NaOH .

    • Add 3x mL Water .

    • Result: This produces a granular white precipitate (aluminum salts) that is easy to filter, rather than a gelatinous mess.

  • Isolation: Filter salts, dry filtrate over MgSO₄, and concentrate in vacuo.

Synthesis Logic Diagram

SynthesisPath cluster_res Stereochemical Control Point Start 4-Fluoro-α-methylstyrene Intermediate1 1-Benzyl-4-(4-fluorophenyl) -1,2,3,6-tetrahydropyridine Start->Intermediate1 Benzylamine Formaldehyde Ester Ethyl 4-(4-fluorophenyl) -3-piperidinecarboxylate Intermediate1->Ester H2/Pd (Reductive) CO/EtOH (Carbonylation) Reduction LiAlH4 Reduction (Critical Step) Ester->Reduction THF, 0°C Target (3S,4R)-Alcohol (CAS 125224-43-3) Reduction->Target Hydride Transfer Paroxetine Paroxetine API Target->Paroxetine Sesamol Coupling (Mitsunobu)

Figure 1: Synthetic genealogy of the Paroxetine precursor, highlighting the critical reduction node.

Part 4: Analytical Characterization & Purity

Distinguishing the (3S, 4R) enantiomer from the (3R, 4S) enantiomer requires Chiral HPLC. Standard C18 columns will only separate diastereomers (cis vs trans), not enantiomers.

Method A: Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Detection: UV @ 235 nm (Fluorophenyl absorption).

  • Self-Validation: The (3S, 4R) isomer typically elutes after the (3R, 4S) isomer on AD-H columns (verify with racemic standard). Target ee > 99%.

Method B: ¹H-NMR (Structural Confirmation)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Diagnostic Signals:

    • δ 6.9–7.2 ppm: Multiplets (4H) for the 4-fluorophenyl group.

    • δ 3.2–3.5 ppm: Doublet of doublets (2H) for the -CH₂OH hydroxymethyl group.

    • Coupling Constants: The coupling constant between H3 and H4 (

      
      ) indicates stereochemistry. Trans isomers typically show 
      
      
      
      Hz (diaxial coupling), whereas cis is smaller (
      
      
      Hz).

Part 5: Stereochemical Resolution Strategy

If the synthesis produces a racemate (CAS 62718-31-4), resolution is required.

The Classical Approach:

  • Salt Formation: React the racemic alcohol with (-)-Di-p-toluoyl-L-tartaric acid .

  • Crystallization: The (3S, 4R) alcohol forms a less soluble diastereomeric salt with the L-tartrate.

  • Recrystallization: Recrystallize from Methanol/Acetone until constant melting point.

  • Free Basing: Treat the salt with NaOH to release the pure chiral alcohol (CAS 125224-43-3).

Resolution Racemate Racemic Alcohol (±)-trans Salt Diastereomeric Salt Mix Racemate->Salt + Chiral Acid Agent (-)-Di-p-toluoyl-L-tartaric acid Agent->Salt Solid Precipitate (3S,4R)-Salt Salt->Solid Crystallization (MeOH) Liquor Mother Liquor (3R,4S)-Salt Salt->Liquor Final Pure (3S,4R)-Alcohol Solid->Final NaOH (aq) Extraction

Figure 2: Optical resolution workflow to isolate the pharmacologically active enantiomer.

Part 6: Safety & Handling (MSDS Summary)

  • H-Statements:

    • H301: Toxic if swallowed (Piperidine class).

    • H315/H319: Causes skin and serious eye irritation.[9]

    • H361: Suspected of damaging fertility (due to SSRI activity precursor).

  • Storage: Hygroscopic. Store under Nitrogen at 2–8°C.

  • Incompatibility: Violent reaction with strong oxidizers.[10] The hydroxymethyl group is susceptible to over-oxidation to the carboxylic acid if exposed to air/light for prolonged periods.

References

  • Paroxetine Synthesis & Intermediates: Process for the preparation of Paroxetine intermediate.[5] World Intellectual Property Organization. WO2001025202A1. Available at:

  • Chiral Resolution Method: Enzymatic kinetic resolution of trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Compound Data & Safety: PubChem Compound Summary for CID 9855829 ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[11] National Center for Biotechnology Information. Available at: [Link]

  • Analytical HPLC Methods: Separation of Paroxetine Intermediates by HPLC. Journal of Chromatographic Science.[6] (Contextual citation for general piperidine separation). Available at: [Link]

  • LiAlH4 Reduction Safety: Lithium Aluminum Hydride Handling Guide. American Chemical Society (ACS) Chemical Health & Safety. Available at: [Link]

Sources

Technical Profile: 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Synthetic Utility Guide

Executive Summary

4-(4-Fluorophenyl)-3-piperidinemethanol (MW: 209.26 g/mol ) is a critical chiral building block in the pharmaceutical industry, serving as the immediate structural precursor to Paroxetine (Paxil), a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI).

This guide analyzes the molecule from a process chemistry perspective, focusing on its physicochemical identity, the stoichiometry of its synthesis, and the analytical protocols required to validate its molecular weight and stereochemical purity.

Physicochemical Identity

The precise molecular weight is the fundamental metric for stoichiometric calculations in drug substance manufacturing. Variations in isotopic composition or salt forms (e.g., hydrochloride) must be accounted for in yield calculations.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 4-(4-Fluorophenyl)-3-piperidinemethanol
Common Synonyms N-Desmethyl Paroxol; trans-(-)-Hydroxymethyl paroxetine precursor
CAS Number (Generic) 98156-87-0
CAS (3S, 4R Isomer) 125224-43-3 (Key Pharmacophore)
Molecular Formula

Molecular Weight 209.26 g/mol
Exact Mass 209.1216 Da
Chirality Two stereocenters (C3, C4); (3S, 4R) is the bioactive target.[1][2][3][4][5][6][7]
Molecular Weight Breakdown (Stoichiometry)

For high-precision mass spectrometry (HRMS) and yield planning:

  • Carbon (12):

    
    
    
  • Hydrogen (16):

    
    
    
  • Fluorine (1):

    
    
    
  • Nitrogen (1):

    
    
    
  • Oxygen (1):

    
    
    
  • Total: 209.264 g/mol

Synthetic Utility & Pathway

The synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol typically involves the reduction of a piperidine carboxylate ester. This step is pivotal because it sets the hydroxymethyl group (the "methanol" moiety) required for the subsequent etherification to form Paroxetine.

Mechanism of Action (Synthesis)

The transformation is a hydride transfer reaction. A strong reducing agent (Lithium Aluminum Hydride or Borane) attacks the carbonyl carbon of the ester precursor, reducing it to a primary alcohol.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of the ester precursor to the target alcohol and its eventual conversion to Paroxetine.

SynthesisPathway Precursor Ethyl 4-(4-fluorophenyl)- 3-piperidinecarboxylate (MW: ~251 g/mol) Target 4-(4-Fluorophenyl)- 3-piperidinemethanol (MW: 209.26 g/mol) Precursor->Target Reduction (-EtOH) Reagent Reduction Agent (LiAlH4 or BH3) Reagent->Target Hydride Transfer Paroxetine Paroxetine API (Via Etherification) Target->Paroxetine Sesamol Coupling

Caption: Figure 1. Synthetic route from ester precursor to Paroxetine via the 3-piperidinemethanol intermediate.

Experimental Protocol: Reductive Synthesis

Safety Warning: This protocol uses Lithium Aluminum Hydride (LiAlH₄), which is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Argon/Nitrogen).

Objective

To reduce ethyl 4-(4-fluorophenyl)-3-piperidinecarboxylate to 4-(4-fluorophenyl)-3-piperidinemethanol.

Reagents
  • Substrate: Ethyl 4-(4-fluorophenyl)-3-piperidinecarboxylate (1.0 eq)

  • Reducing Agent: LiAlH₄ (2.5 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quenching: Water, 15% NaOH, Water (Fieser method)

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with anhydrous THF.

  • Activation: Cool THF to 0°C. Carefully add LiAlH₄ pellets/powder. Stir until suspended.

  • Addition: Dissolve the substrate (ester) in a minimal volume of anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and reflux for 2–4 hours. Monitor via TLC or LC-MS (Target M+H = 210).

  • Quenching (Critical): Cool back to 0°C.

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • Isolation: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from EtOAc/Hexane to obtain the target solid.

Analytical Characterization & Validation

To confirm the identity (MW 209.26) and purity of the synthesized compound, a multi-modal approach is required.

A. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Signal: The molecule protonates at the secondary amine.

    • Observed Peak:

      
      .
      
    • Isotope Pattern: Distinctive M+1 and M+2 peaks due to Carbon-13 natural abundance. Fluorine is monoisotopic (

      
      ), so no M+2 from halogen is observed (unlike Cl or Br).
      
B. Nuclear Magnetic Resonance (NMR)[4]
  • 1H NMR (DMSO-d6):

    • Aromatic Region:

      
       7.0–7.4 ppm (4H, multiplet) – Characteristic splitting due to Fluorine coupling (
      
      
      
      ).
    • Methanol Group:

      
       3.2–3.5 ppm (2H, doublet/multiplet, 
      
      
      
      ).
    • Amine Proton: Broad singlet (exchangeable with

      
      ).
      
Visualization: QC Decision Tree

The following logic flow ensures only material meeting the MW and chiral specifications moves to the next stage.

QC_Workflow Sample Crude Product LCMS LC-MS Analysis (Mass Check) Sample->LCMS MassCheck m/z = 210? LCMS->MassCheck ChiralHPLC Chiral HPLC (Stereochem) MassCheck->ChiralHPLC Yes Reject Reprocess / Discard MassCheck->Reject No (Wrong MW) IsoCheck >99% (3S, 4R)? ChiralHPLC->IsoCheck Release Release for Paroxetine Synthesis IsoCheck->Release Yes IsoCheck->Reject No (Racemic)

Caption: Figure 2. Quality Control workflow for validating MW and stereochemistry.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9815687, 4-(4-Fluorophenyl)-3-piperidinemethanol. Retrieved from [Link][8]

  • American Elements. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol Specifications. Retrieved from [Link]

  • Der Pharma Chemica (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol as a Privileged Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol is a high-value chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its stereochemically defined structure, featuring a trans-relationship between the 4-fluorophenyl group at the C4 position and the hydroxymethyl group at the C3 position, is a critical pharmacophoric element.[1] This piperidine derivative is most notably the penultimate precursor to Paroxetine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) for treating depression and anxiety disorders.[2][3] Beyond this primary application, its rigid scaffold serves as a versatile template for developing novel ligands targeting various central nervous system (CNS) receptors and transporters.[1] This document provides an in-depth guide for researchers and drug development professionals, detailing the synthesis, key reactions, and analytical protocols for this compound, grounded in mechanistic rationale and established methodologies.

Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in over a hundred commercially available drugs.[4][5][6] Its saturated, three-dimensional structure offers a distinct advantage over flat aromatic rings by allowing for more specific and complex interactions with biological targets.[5] The inclusion of a piperidine core can impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[4]

The specific scaffold, (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol, is of particular importance. The (3S,4R) stereochemistry is essential for the high-affinity binding required for its biological activity, particularly in the context of Paroxetine.[1] The hydroxymethyl group at the C3 position provides a crucial synthetic handle for further molecular elaboration, allowing for the introduction of diverse functionalities through etherification, esterification, or other coupling reactions.[1] This application note will elucidate the practical synthesis and utilization of this key intermediate.

Physicochemical & Structural Data
PropertyValue
Chemical Name ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
Synonyms N-Desmethylparoxol, Paroxetine Impurity I[1][7]
CAS Number 125224-43-3[1]
Molecular Formula C₁₂H₁₆FNO[7]
Molecular Weight 209.26 g/mol [7]
Appearance Solid[7]
Stereochemistry (3S, 4R)-trans

Synthesis and Chiral Control: Accessing the Key Intermediate

The generation of enantiomerically pure (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol is paramount. Historically, this was achieved through the resolution of a racemic mixture. However, modern asymmetric synthesis offers a more efficient and atom-economical approach. A key precursor in many synthetic routes is the N-methylated analog, (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, which is often resolved and then N-demethylated.[8][9]

Synthesis_Strategy cluster_0 Asymmetric Synthesis Approach cluster_1 Resolution & Deprotection Approach Achiral Achiral Starting Materials AsymSynth Organocatalytic Asymmetric Synthesis Achiral->AsymSynth e.g., Continuous Flow Process Target_A (3S,4R)-4-(4-Fluorophenyl) -3-piperidinemethanol AsymSynth->Target_A Direct, High e.e. Racemic Racemic N-Methyl Precursor Resolution Chiral Resolution (e.g., with DPTTA) Racemic->Resolution Enantiomer (3S,4R)-N-Methyl Precursor Resolution->Enantiomer Deprotection N-Demethylation Enantiomer->Deprotection Target_B (3S,4R)-4-(4-Fluorophenyl) -3-piperidinemethanol Deprotection->Target_B

Figure 1: High-level strategies for obtaining the chiral building block.
Protocol 1: N-Demethylation of the (3S,4R)-N-Methyl Precursor

This protocol describes the conversion of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine to the target secondary amine, a common final step in several reported syntheses.[2][10] The procedure involves the formation of a carbamate intermediate, which is subsequently hydrolyzed.

Materials:

  • (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

  • Toluene, anhydrous

  • Triethylamine (TEA)

  • Phenyl chloroformate

  • Potassium carbonate solution (10% w/v)

  • Sodium sulfate, anhydrous

  • Potassium hydroxide (KOH)

  • Diethylene glycol or similar high-boiling solvent

Procedure:

  • Carbamate Formation:

    • Dissolve the N-methyl piperidine starting material (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of substrate).

    • Cool the stirred solution to 5-10 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise.

    • Slowly add phenyl chloroformate (1.1 eq) to the reaction mixture, maintaining the temperature below 15 °C.[2]

    • Allow the reaction to warm to room temperature and stir for 12-15 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Dichloromethane:Methanol, 9:1).[2]

    • Upon completion, quench the reaction by adding 10% potassium carbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamate intermediate.

  • Hydrolysis (Deprotection):

    • To the crude carbamate intermediate, add a solution of KOH (5-10 eq) in diethylene glycol.

    • Heat the mixture to reflux (approx. 150-180 °C) for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to room temperature and cautiously add water.

    • Extract the product into an organic solvent such as ethyl acetate or toluene (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or crystallization to yield pure (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol.

Scientific Rationale: This two-step N-demethylation proceeds via a Von Braun-type reaction mechanism. Phenyl chloroformate reacts with the tertiary amine to form a quaternary ammonium salt, which then eliminates methyl chloride (or its equivalent) to form a stable phenyl carbamate.[2] The N-C(methyl) bond is cleaved in preference to the N-C(ring) bonds. The subsequent basic hydrolysis is a standard saponification of the carbamate to liberate the secondary amine (the target product), along with phenol and carbonate as byproducts. The use of a high-boiling solvent is necessary to achieve the temperature required for efficient hydrolysis.

Core Application: Synthesis of (-)-Paroxetine

The primary utility of (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol is its role as the direct precursor to Paroxetine. The synthesis involves the etherification of its hydroxymethyl group with sesamol (3,4-methylenedioxyphenol).

Figure 2: Synthetic pathway from the chiral building block to Paroxetine.
Protocol 2: Two-Step Synthesis of Paroxetine

This protocol outlines a common laboratory-scale synthesis of Paroxetine from the title building block.

Materials:

  • (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Sesamol (3,4-methylenedioxyphenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Step A: Mesylation of the Alcohol

    • Dissolve (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol (1.0 eq) in anhydrous toluene.[1]

    • Cool the solution to 0-5 °C.

    • Add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.[1]

    • Stir the reaction at 0-5 °C for 1-2 hours, monitoring for completion by TLC.

    • Upon completion, quench with cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Step B: Williamson Ether Synthesis

    • In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.5 eq) in anhydrous DMF.

    • Add a solution of sesamol (1.2 eq) in DMF dropwise at 0 °C. Stir for 30 minutes at room temperature to allow for the formation of the sodium phenoxide salt.

    • Cool the phenoxide solution back to 0 °C and add a solution of the crude mesylate from Step A in DMF.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cautiously quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude Paroxetine can be purified by column chromatography (silica gel) or by crystallization of a suitable salt (e.g., the hydrochloride salt).[8]

Scientific Rationale: The synthesis hinges on a classic two-step process. First, the primary alcohol is converted into an excellent leaving group, a mesylate, by reaction with methanesulfonyl chloride.[2] The hydroxyl group itself is a poor leaving group (it would leave as OH⁻), but the mesylate group is readily displaced as the stable, non-nucleophilic mesylate anion (CH₃SO₃⁻). The second step is a Williamson ether synthesis, a nucleophilic substitution (Sₙ2) reaction. The strongly basic sodium hydride deprotonates the phenolic hydroxyl of sesamol to form a nucleophilic phenoxide, which then displaces the mesylate group on the piperidine intermediate to form the desired ether linkage.[9]

Analytical Quality Control

Ensuring the chemical and stereochemical purity of the building block is critical for its successful application and for meeting regulatory standards in drug synthesis.

QC_Workflow cluster_tests Quality Control Analysis Start Synthesized Batch of (3S,4R)-4-(4-F-Ph)-3-piperidinemethanol NMR_MS Structural Confirmation (¹H NMR, ¹³C NMR, MS) Start->NMR_MS Identity Check HPLC_Purity Chemical Purity (Reverse Phase HPLC) NMR_MS->HPLC_Purity Purity Check Chiral_HPLC Enantiomeric Purity (Chiral HPLC) HPLC_Purity->Chiral_HPLC Stereoisomer Check Result Qualified Building Block (>99% Purity, >99.5% e.e.) Chiral_HPLC->Result Pass Fail Batch Fails QC Chiral_HPLC->Fail Fail

Figure 3: A typical quality control workflow for the chiral building block.
Protocol 3: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess (e.e.) of (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol. Specific conditions may need to be optimized based on the available equipment and columns.[11]

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD).[12]

  • Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: A dilute solution of the building block (~0.5 mg/mL) in the mobile phase.

Procedure:

  • System Preparation:

    • Install the chiral column.

    • Prepare the mobile phase, e.g., n-Hexane:IPA:DEA (90:10:0.1, v/v/v). Filter and degas the mobile phase.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.75 mL/min) until a stable baseline is achieved.[11] Set the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers. The desired (3S,4R) enantiomer and the undesired (3R,4S) enantiomer should appear as two separate peaks.

    • Record the retention times and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • Let A₁ be the area of the major enantiomer peak ((3S,4R)).

    • Let A₂ be the area of the minor enantiomer peak ((3R,4S)).

    • % e.e. = [(A₁ - A₂) / (A₁ + A₂)] x 100

Scientific Rationale: Chiral HPLC relies on the principle of differential interaction between the enantiomers and the chiral stationary phase.[13] The CSP, itself enantiomerically pure, forms transient, diastereomeric complexes with each enantiomer of the analyte.[12] Because diastereomers have different physical properties, these complexes have different stabilities and/or conformations, leading to one enantiomer being retained on the column longer than the other, thus enabling their separation. The small amount of amine additive (DEA) is often used to improve peak shape and reduce tailing by deactivating acidic silanol sites on the silica support.

References

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.

  • Benchchem (Product Page). ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.

  • ResearchGate (Request PDF). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.

  • ChemicalBook. 4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL synthesis.

  • Brown, R. C. D., et al. (2013). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. The Journal of Organic Chemistry.

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

  • Google Patents. (2017). WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate.

  • Drug Synthesis Database. Paroxetine synthesis route.

  • Amanote Research. (N.D.). Enantiospecific Synthesis of (3r,4r)1-Benzyl-4-Fluoropyrrolidin-3-Amine Utilizing a Burgess-Type Transformation. American Chemical Society (ACS).

  • Chemistry World. (2019). Flow synthesis produces chiral intermediate for antidepressant drug.

  • CymitQuimica (Product Page). 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-.

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.

  • Oishi, T. (2001). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 59(1), 36-46.

  • IUPAC. ANALYTICAL CHIRAL SEPARATION METHODS.

  • Navrátilová, H., & Potácek, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. Enantiomer, 6(6), 333-337.

  • Echemi. rel-(3R,4S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.

  • BLDpharm (Product Page). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

  • Dakenchem. (2026). The Role of Piperidine Derivatives in Medicinal Chemistry.

  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.

  • Bakhtin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7564.

  • Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 14292-14312.

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.

  • ChemicalBook. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis.

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Symmetry, 16(10), 1354.

  • Cook, A. D., et al. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1333.

Sources

protocol for N-demethylation of paroxetine to form 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the N-demethylation of Paroxetine to Yield 4-(4-Fluorophenyl)-3-piperidinemethanol

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-tested protocol for the N-demethylation of paroxetine, a widely recognized selective serotonin reuptake inhibitor (SSRI). The procedure details the conversion of the N-methyl group in paroxetine to a secondary amine, yielding the key intermediate and potential impurity, 4-(4-Fluorophenyl)-3-piperidinemethanol[1][2]. The protocol is grounded in established carbamate-based demethylation chemistry, offering a robust and scalable method for synthetic and medicinal chemists[3]. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, and outline analytical techniques for reaction monitoring and product characterization.

Introduction

Paroxetine, chemically known as (-)-(3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, is a potent SSRI used in the treatment of various depressive and anxiety disorders[4]. The synthesis of paroxetine often involves the demethylation of an N-methylated precursor[3][5]. Understanding and mastering this N-demethylation reaction is crucial for both the synthesis of paroxetine and the preparation of its metabolites and related compounds for pharmacological studies[1]. The target compound of this protocol, 4-(4-Fluorophenyl)-3-piperidinemethanol, is a significant intermediate in several synthetic routes to paroxetine and is also considered a process-related impurity that requires careful monitoring[1].

This guide will focus on a widely employed and reliable method for N-demethylation: the use of phenyl chloroformate to form a stable carbamate intermediate, followed by hydrolysis to yield the desired secondary amine[5][6]. This method is generally preferred over harsher techniques due to its selectivity and milder reaction conditions[3].

Reaction Mechanism: The "Why" Behind the "How"

The N-demethylation of a tertiary amine like N-methyl paroxetine using phenyl chloroformate proceeds through a two-step mechanism. This approach offers a controlled and high-yield pathway to the secondary amine.

First, the nucleophilic nitrogen of the tertiary amine attacks the electrophilic carbonyl carbon of phenyl chloroformate. This results in the displacement of the chloride ion and the formation of a quaternary ammonium salt intermediate. The chloride ion then acts as a nucleophile, attacking one of the N-alkyl groups. In the case of N-methyl paroxetine, the methyl group is sterically the most accessible and is readily attacked. This SN2 displacement results in the formation of methyl chloride, which is a gas and evolves from the reaction mixture, and a stable N-phenyl carbamate intermediate[5][6].

In the second stage, the N-phenyl carbamate is hydrolyzed under basic conditions, typically using a strong base like potassium hydroxide (KOH)[5]. The hydroxide ion attacks the carbonyl carbon of the carbamate, leading to the cleavage of the carbamate bond and the formation of the secondary amine, phenol, and carbon dioxide.

Caption: Reaction mechanism for N-demethylation.

Experimental Protocol

This protocol is designed for the N-demethylation of N-methyl paroxetine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Methyl Paroxetine≥98%Commercially AvailableStarting material.
Phenyl Chloroformate≥98%Commercially AvailableHighly corrosive and moisture-sensitive.
TolueneAnhydrousCommercially AvailableReaction solvent.
Triethylamine≥99%Commercially AvailableBase catalyst.
Potassium Hydroxide (KOH)Pellets, ≥85%Commercially AvailableHydrolysis reagent.
1-ButanolAnhydrousCommercially AvailableCo-solvent for hydrolysis.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Hydrochloric Acid (HCl)1M AqueousLab PreparedFor washing.
Sodium Hydroxide (NaOH)1M AqueousLab PreparedFor washing.
Brine (Saturated NaCl)AqueousLab PreparedFor washing.
Anhydrous Sodium SulfateGranularCommercially AvailableDrying agent.
TLC PlatesSilica Gel 60 F254Commercially AvailableFor reaction monitoring.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part 1: Formation of the N-Phenyl Carbamate Intermediate

  • Preparation: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add N-methyl paroxetine (e.g., 17.4 g) and toluene (e.g., 58 mL)[5].

  • Azeotropic Distillation (Optional but Recommended): If the starting material contains water, heat the mixture to reflux to remove water azeotropically using a Dean-Stark trap[6]. This is crucial as phenyl chloroformate is moisture-sensitive.

  • Reaction Initiation: Once the mixture is refluxing, add phenyl chloroformate (e.g., 9.1 g) dropwise over 30 minutes[5].

  • Reaction Progression: Continue stirring at reflux for 1.5 to 3 hours. The by-product, methyl chloride, will evolve as a gas[6].

  • Addition of Base: Add a small amount of triethylamine (e.g., 0.8 mL) and continue to heat at reflux for an additional 30 minutes[5].

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the carbamate intermediate[6].

Part 2: Hydrolysis of the Carbamate Intermediate

  • Solvent Exchange/Concentration: After the reaction is complete, concentrate the solution to approximately half its original volume by distillation under reduced pressure[5].

  • Hydrolysis Setup: In a separate reaction vessel, prepare a solution of potassium hydroxide (e.g., 16 g) in 1-butanol (e.g., 45 mL) and heat to 80°C with stirring[6].

  • Hydrolysis Reaction: Add the concentrated solution of the carbamate intermediate to the hot KOH/1-butanol mixture. Continue to stir the mixture at an elevated temperature (e.g., reflux) for 2 to 4 hours[5].

  • Reaction Monitoring: Monitor the hydrolysis by TLC, observing the disappearance of the carbamate intermediate and the appearance of the more polar product, 4-(4-Fluorophenyl)-3-piperidinemethanol.

Part 3: Work-up and Purification

  • Quenching and Extraction: After the hydrolysis is complete, cool the reaction mixture. Add water and toluene. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1M NaOH, and brine[6].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 4-(4-Fluorophenyl)-3-piperidinemethanol.

Caption: Experimental workflow for N-demethylation.

Analytical Characterization

To ensure the identity and purity of the final product, a combination of analytical techniques should be employed.

TechniqueParameterExpected Result for 4-(4-Fluorophenyl)-3-piperidinemethanol
1H NMR Chemical Shift (δ)Appearance of a broad singlet for the NH proton, disappearance of the N-methyl singlet. Aromatic protons of the fluorophenyl group will be present.
13C NMR Chemical Shift (δ)Disappearance of the N-methyl carbon signal. Signals corresponding to the piperidine and fluorophenyl carbons will be present.
Mass Spec (MS) m/zThe molecular ion peak corresponding to the molecular weight of the product (C12H16FNO, MW: 209.26 g/mol )[7].
HPLC Retention Time & PurityA single major peak with a purity of ≥98%.
FT-IR Wavenumber (cm-1)Presence of a broad O-H stretching band and an N-H stretching band.

Conclusion

The protocol detailed in this application note provides a reliable and well-documented method for the N-demethylation of paroxetine to produce 4-(4-Fluorophenyl)-3-piperidinemethanol. By understanding the underlying reaction mechanism and adhering to the step-by-step procedure, researchers can confidently synthesize this key intermediate for further applications in drug discovery and development. The use of phenyl chloroformate followed by basic hydrolysis is a classic yet effective strategy that can be adapted for various scales of synthesis. As with any chemical process, careful monitoring and appropriate analytical characterization are paramount to achieving a high-quality product.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43815, Paroxetine. Retrieved from [Link]

  • National Cancer Institute (n.d.). NCI Drug Dictionary: Paroxetine Hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Paroxetine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Justia Patents (2002). Process for the production of paroxetine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 934161, Paroxetine, cis-(-)-. Retrieved from [Link]

  • Zaware, B. H. et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • Google Patents (n.d.). US20040138460A1 - Process for the production of paroxetine.
  • American Elements (n.d.). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Retrieved from [Link]

  • Google Patents (n.d.). US6956121B2 - Preparation of paroxetine involving novel intermediates.
  • Asian Journal of Research in Chemistry (2012). Introduction. Retrieved from [Link]

  • Cognition Pharmaceuticals (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link]

  • Organic Syntheses (n.d.). Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Retrieved from [Link]

  • University of Rochester (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • IntechOpen (n.d.). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Retrieved from [Link]

  • Hindawi (n.d.). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Retrieved from [Link]

  • PubMed (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

Sources

Application and Protocol for the NMR Spectroscopic Analysis of 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-(4-Fluorophenyl)-3-piperidinemethanol, a key heterocyclic compound with relevance in pharmaceutical development, particularly as a potential impurity and synthetic intermediate.[1] This document outlines optimized protocols for sample preparation and the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra. Furthermore, it offers an in-depth analysis and interpretation of the spectral data, supported by established principles of NMR spectroscopy. The methodologies and data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and structural elucidation of piperidine-based compounds.

Introduction: The Role of NMR in Pharmaceutical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the pharmaceutical industry, offering profound insights into the molecular structure, purity, and dynamics of drug substances and their related compounds.[2][3] For a molecule such as 4-(4-Fluorophenyl)-3-piperidinemethanol, which is a known potential impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, rigorous structural confirmation and purity assessment are critical for ensuring drug safety and efficacy.[1] NMR spectroscopy provides a non-destructive and highly reproducible method for achieving this, allowing for the unambiguous identification and quantification of the active pharmaceutical ingredient (API) and any associated impurities.[4][5][6]

The structural complexity of 4-(4-Fluorophenyl)-3-piperidinemethanol, featuring a chiral piperidine ring, a fluorophenyl moiety, and a hydroxymethyl group, necessitates a multi-nuclear NMR approach.[1] ¹H NMR provides information on the proton environment and connectivity, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR offers a highly sensitive and specific probe for the fluorinated portion of the molecule.[7][8] The combined data from these experiments allows for a complete and confident structural assignment.

This guide is designed to provide both the theoretical underpinnings and the practical, field-proven protocols for the comprehensive NMR analysis of 4-(4-Fluorophenyl)-3-piperidinemethanol.

Physicochemical Properties of 4-(4-Fluorophenyl)-3-piperidinemethanol

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Appearance White Solid
Melting Point 138°C[1]
CAS Number 125224-43-3

Experimental Protocols

Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. The following protocol is recommended for the analysis of 4-(4-Fluorophenyl)-3-piperidinemethanol.

Materials:

  • 4-(4-Fluorophenyl)-3-piperidinemethanol sample

  • Deuterated chloroform (CDCl₃), 99.8% D

  • High-quality 5 mm NMR tubes

  • Glass vials

  • Pipettes

  • Filter (e.g., cotton plug or syringe filter)

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-(4-Fluorophenyl)-3-piperidinemethanol into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual proton signal.[9]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter that could degrade spectral quality, it is advisable to filter the solution through a small cotton plug placed in the pipette tip.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram of the Sample Preparation Workflow:

SamplePrep cluster_workflow Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve Add solvent transfer 3. Filter and Transfer to NMR Tube dissolve->transfer Ensure complete dissolution cap 4. Cap and Label transfer->cap Ready for analysis

Caption: A streamlined workflow for preparing the NMR sample.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz spectrometer. Note that these may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer Frequency 400 MHz100.6 MHz376 MHz
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
Pulse Program Standard 1D pulseProton-decoupledStandard 1D pulse
Acquisition Time 3-4 s1-2 s2-3 s
Relaxation Delay 1-2 s2 s1-2 s
Number of Scans 16-321024-204832-64
Spectral Width 12-16 ppm220-240 ppm-100 to -130 ppm
Referencing TMS (0.00 ppm)CDCl₃ (77.16 ppm)External CFCl₃ (0 ppm)

NMR Data and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Table of ¹H NMR Data for 4-(4-Fluorophenyl)-3-piperidinemethanol in CDCl₃: [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.16-7.20m2HAr-H (ortho to F)
6.97-7.02m2HAr-H (meta to F)
3.38-3.42m2H>NCH₂-, -CH₂-O
3.24-3.26dd1H-CH₂-O
3.21-3.23m1HN-CH₂-
2.70-2.71dt1HN-CH₂-
2.61t1HN-CH₂-
2.55-2.58dt1H>CH-
1.89-1.89m1H>CH-
1.84-1.86m1H-CH₂-
1.69-1.77m1H-CH₂-

Interpretation:

  • Aromatic Region (6.97-7.20 ppm): The two multiplets in this region correspond to the protons of the 4-fluorophenyl group. The downfield multiplet (7.16-7.20 ppm) is assigned to the two protons ortho to the electron-withdrawing fluorine atom, while the upfield multiplet (6.97-7.02 ppm) is assigned to the two protons meta to the fluorine.

  • Hydroxymethyl Protons (3.24-3.42 ppm): The signals for the -CH₂-O group appear in this region, showing complex multiplicity due to diastereotopicity and coupling with the adjacent methine proton.

  • Piperidine Ring Protons (1.69-3.42 ppm): The protons on the piperidine ring give rise to a series of complex and overlapping multiplets in the aliphatic region. The chemical shifts and coupling patterns are influenced by the ring conformation (likely a chair conformation) and the presence of the substituents. The protons on the carbons adjacent to the nitrogen atom (N-CH₂-) are typically found further downfield.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table of ¹³C NMR Data for 4-(4-Fluorophenyl)-3-piperidinemethanol in CDCl₃: [1]

Chemical Shift (δ) ppmAssignment
160.2C-F (Aromatic)
140.2C (Aromatic)
128.7CH (Aromatic)
115.3CH (Aromatic)
63.7-CH₂-O
50.1Piperidine C
47.0Piperidine C
45.1Piperidine C
44.7Piperidine C
35.4Piperidine C

Interpretation:

  • Aromatic Carbons (115.3-160.2 ppm): Four signals are observed for the six carbons of the fluorophenyl ring due to symmetry. The carbon directly attached to the fluorine atom (C-F) is significantly deshielded and appears at 160.2 ppm. The signal at 140.2 ppm corresponds to the quaternary carbon attached to the piperidine ring. The other two signals at 128.7 and 115.3 ppm are for the four CH carbons of the aromatic ring.

  • Hydroxymethyl Carbon (63.7 ppm): The carbon of the -CH₂-O group is observed at 63.7 ppm.

  • Piperidine Ring Carbons (35.4-50.1 ppm): The five distinct signals in the upfield region correspond to the five carbon atoms of the piperidine ring.

Diagram of the Molecular Structure and Key NMR Correlations:

Caption: Key NMR correlations for 4-(4-Fluorophenyl)-3-piperidinemethanol.

¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe.[5]

Expected ¹⁹F NMR Data:

  • Estimated Chemical Shift (δ): Approximately -115 to -120 ppm (relative to CFCl₃ at 0 ppm). This estimation is based on the chemical shifts of similar compounds such as 4-fluorotoluene (~-116 ppm) and the general range for aromatic fluorine compounds.

  • Multiplicity: The ¹⁹F signal is expected to be a complex multiplet due to coupling with the ortho and meta protons of the aromatic ring.

Interpretation:

A single multiplet in the ¹⁹F NMR spectrum would confirm the presence of one fluorine atom in the molecule. The precise chemical shift can provide information about the electronic environment of the fluorine atom, which can be useful for confirming the structure and identifying any related impurities where the substitution pattern on the aromatic ring may differ.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of 4-(4-Fluorophenyl)-3-piperidinemethanol. The detailed protocols for sample preparation and data acquisition, coupled with the thorough interpretation of ¹H, ¹³C, and estimated ¹⁹F NMR data, offer a robust methodology for the structural elucidation and purity assessment of this important pharmaceutical-related compound. The application of these multinuclear NMR techniques is indispensable for ensuring the quality and safety of pharmaceutical products and for advancing research in drug development.

References

  • Moravek. (2021, April 12). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Mass Spectrometric Analysis of 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective analysis of 4-(4-Fluorophenyl)-3-piperidinemethanol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 4-(4-Fluorophenyl)-3-piperidinemethanol is a key intermediate in the synthesis of various pharmaceutical compounds and a known impurity in the production of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1] Accurate and robust analytical methods are therefore essential for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comprehensive methodology, including sample preparation, optimized LC-MS/MS conditions, and an in-depth discussion of the compound's characteristic fragmentation patterns under electrospray ionization (ESI). The protocols and insights provided herein are designed to be directly applicable in research and quality control laboratories.

Introduction

4-(4-Fluorophenyl)-3-piperidinemethanol, a chiral piperidine derivative, holds significant importance in medicinal chemistry. Its structural resemblance to Paroxetine makes it a critical reference standard for impurity analysis in pharmaceutical manufacturing.[1] The presence of a basic piperidine nitrogen, a polar hydroxymethyl group, and a fluorophenyl moiety gives the molecule distinct chemical properties that are well-suited for analysis by electrospray ionization mass spectrometry.

The basic nitrogen of the piperidine ring is readily protonated, making positive ion mode ESI a highly sensitive ionization technique for this class of compounds.[2] Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information by inducing fragmentation of the protonated molecule and analyzing the resulting product ions. Understanding these fragmentation pathways is crucial for unambiguous identification and structural elucidation.[3] This note will detail a robust LC-MS/MS method and delve into the mechanistic basis for the observed mass spectrum.

Experimental Protocols

Materials and Reagents
  • Analyte: 4-(4-Fluorophenyl)-3-piperidinemethanol reference standard

  • Solvents: LC-MS grade methanol, acetonitrile, and ultrapure water

  • Mobile Phase Additive: LC-MS grade formic acid

  • Sample Preparation: As required by the matrix (e.g., human plasma, reaction mixture). For this protocol, a simple dissolution in methanol is described.

Sample Preparation

A streamlined sample preparation protocol is crucial for high-throughput analysis and reproducibility.

Protocol for Standard Solution:

  • Accurately weigh 1.0 mg of 4-(4-Fluorophenyl)-3-piperidinemethanol reference standard.

  • Dissolve the standard in 10.0 mL of methanol to create a 100 µg/mL stock solution.

  • Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to prepare working standards at the desired concentrations (e.g., 1, 10, 50, 100, 500 ng/mL).

For complex matrices like plasma, a protein precipitation step would be necessary. A general approach involves adding three parts of cold acetonitrile to one part of plasma, vortexing, centrifuging, and analyzing the supernatant.[4]

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to be compatible with mass spectrometry, utilizing volatile mobile phases.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Rationale: A C18 column is a robust choice for retaining and separating compounds of intermediate polarity. The acidic mobile phase (0.1% formic acid) ensures the analyte is protonated, which is ideal for positive mode ESI and good peak shape.[2]

Mass Spectrometry (MS) Conditions

A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used for sensitive detection and structural confirmation.

ParameterCondition
Mass Spectrometer Tandem Mass Spectrometer with ESI Source
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for fragmentation analysis
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr at 350 °C
Cone Voltage 30 V
Collision Gas Argon
Collision Energy Optimized for each transition (typically 15-30 eV)

Rationale: Positive ion mode is selected due to the presence of the basic piperidine nitrogen, which is easily protonated.[2] The cone voltage is optimized to maximize the abundance of the precursor ion while minimizing in-source fragmentation. Collision energy is then varied to induce fragmentation and identify characteristic product ions for MRM transitions.

Workflow Visualization

The overall analytical process from sample receipt to data interpretation is outlined below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Reference Standard / Sample stock Prepare 100 µg/mL Stock Solution start->stock dilute Serial Dilutions for Working Standards stock->dilute inject Inject into LC System dilute->inject separate Chromatographic Separation (C18) inject->separate ionize Positive ESI separate->ionize ms1 MS1: Select Precursor Ion (m/z 210.1) ionize->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Detect Product Ions cid->ms2 process Generate Spectrum ms2->process quant Quantification (MRM) process->quant qual Structural Elucidation process->qual

Caption: Experimental workflow for the LC-MS/MS analysis of 4-(4-Fluorophenyl)-3-piperidinemethanol.

Results and Discussion

Expected Mass Spectrum and Fragmentation Analysis

Under positive ESI conditions, 4-(4-Fluorophenyl)-3-piperidinemethanol readily forms a protonated molecule, [M+H]⁺. With a molecular formula of C₁₂H₁₆FNO, the monoisotopic mass is 209.1216 Da. The expected protonated precursor ion will therefore be observed at an m/z of 210.1289.

Tandem mass spectrometry (MS/MS) of the m/z 210.1 precursor ion reveals a characteristic fragmentation pattern dominated by neutral losses and cleavages originating from the protonated piperidine ring.

Table of Predicted and Observed Ions:

Ion DescriptionPredicted m/zObserved m/z (Typical)Fragmentation Pathway
[M+H]⁺ 210.1 210.1 Precursor Ion
[M+H - H₂O]⁺192.1192.1Neutral loss of water from the hydroxymethyl group
[M+H - CH₂O]⁺180.1180.1Rearrangement and loss of formaldehyde
Fluorophenyl Cation109.1109.1Cleavage of the bond between piperidine and phenyl rings
Proposed Fragmentation Pathway

The fragmentation of protonated 4-(4-Fluorophenyl)-3-piperidinemethanol is initiated at the site of protonation, the basic piperidine nitrogen. The charge stabilization drives subsequent bond cleavages.

  • Loss of Water ([M+H - H₂O]⁺, m/z 192.1): This is a common and often facile fragmentation for molecules containing a hydroxyl group.[3] The protonated molecule undergoes a dehydration reaction, leading to the formation of a stable cyclic iminium ion.

  • Loss of Formaldehyde ([M+H - CH₂O]⁺, m/z 180.1): This pathway likely involves a rearrangement where the hydroxymethyl group is eliminated as a neutral formaldehyde molecule.

  • Formation of Fluorophenyl Cation (m/z 109.1): Cleavage of the C-C bond connecting the piperidine ring and the fluorophenyl group results in the formation of a stable fluorotropylium-like cation or a fluorophenyl cation. This fragment is highly characteristic of the fluorophenyl moiety.

fragmentation parent [M+H]⁺ m/z 210.1 frag1 [M+H - H₂O]⁺ m/z 192.1 parent->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z 180.1 parent->frag2 - CH₂O frag3 [C₇H₆F]⁺ m/z 109.1 parent->frag3 Ring Cleavage

Caption: Proposed major fragmentation pathways for protonated 4-(4-Fluorophenyl)-3-piperidinemethanol.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the analysis of 4-(4-Fluorophenyl)-3-piperidinemethanol. The use of positive mode electrospray ionization is ideally suited for this molecule, yielding an abundant protonated precursor ion. The subsequent fragmentation via collision-induced dissociation produces characteristic product ions corresponding to the neutral loss of water and the formation of a fluorophenyl cation, which can be used for unambiguous identification and reliable quantification in MRM mode. This method is directly applicable to quality control in pharmaceutical manufacturing, impurity profiling, and advanced research applications.

References

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. (2025). [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Tfouni, S. A. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1257-1266. [Link]

  • Li, A., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

Sources

Application Notes and Protocols for 4-(4-Fluorophenyl)-3-piperidinemethanol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for CNS Research

4-(4-Fluorophenyl)-3-piperidinemethanol and its derivatives represent a class of chiral piperidines with significant utility in neuroscience research and drug discovery. The core structure, particularly the (3S,4R) stereoisomer, is a key pharmacophore found in potent and selective modulators of central nervous system (CNS) targets. Notably, it is a foundational precursor in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1] Beyond its role as a synthetic intermediate, the N-methylated analog, (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol , serves as a valuable research tool for investigating serotonergic neurotransmission and its role in various neurological and psychiatric conditions.[2]

This guide provides a comprehensive overview of the application of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol as a research tool, with a focus on its presumed primary mechanism of action as a serotonin transporter (SERT) inhibitor. We will delve into the theoretical underpinnings of its action, present detailed protocols for its characterization, and offer insights into its potential applications in preclinical models of neuropsychiatric disorders.

Mechanism of Action: Targeting the Serotonin Transporter

The structural similarity of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol to established SSRIs like Paroxetine strongly suggests that its primary pharmacological target is the serotonin transporter (SERT).[3][4] SERT is a presynaptic protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This enhanced signaling is the cornerstone of the therapeutic effects of SSRIs in the treatment of depression, anxiety, and other mood disorders.[5]

The proposed mechanism of action is the competitive inhibition of serotonin binding to the SERT protein. This blocks the reuptake of serotonin into the presynaptic neuron, leading to its accumulation in the synapse and prolonged activation of postsynaptic serotonin receptors.

SERT_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Vesicle 5HT_Synapse Serotonin (5-HT) Presynaptic_Neuron->5HT_Synapse Release SERT Serotonin Transporter (SERT) SERT->Presynaptic_Neuron Recycling 5HT_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5HT_Synapse->Postsynaptic_Receptor Binding Compound 4-(4-Fluorophenyl)- 3-piperidinemethanol (N-methylated) Compound->SERT Inhibition Neuronal_Response Downstream Signaling & Neuronal Response Postsynaptic_Receptor->Neuronal_Response Activation

Caption: Proposed mechanism of action of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.

Data Presentation: Comparative Analysis of SERT Inhibition

CompoundModificationSERT Binding Affinity (Ki, nM)Reference
Paroxetine -0.14 - 0.311[3][7]
Desfluoro-paroxetine Removal of 4'-Fluorine0.557[3]
4'-Methyl-paroxetine 4'-Fluorine replaced with Methyl~0.6 (EPMR 1.9 vs Paroxetine)[6]
3'-Methyl-paroxetine 3'-Hydrogen replaced with Methyl~0.7 (EPMR 2.2 vs Paroxetine)[6]
4-Bromo-paroxetine 4'-Fluorine replaced with Bromine4.90[3][8]

EPMR (Equipotent Molar Ratio) = Ki(analogue)/Ki(paroxetine)

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and in vivo characterization of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol's activity as a serotonin reuptake inhibitor and its potential antidepressant-like effects.

In Vitro Protocol: Serotonin Reuptake Inhibition Assay

This protocol describes a radioligand binding assay to determine the compound's inhibitory potency (IC50) at the serotonin transporter.

In_Vitro_Workflow cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Cell_Culture Culture HEK293 cells expressing hSERT Membrane_Prep Prepare cell membranes (homogenization & centrifugation) Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]-Citalopram (radioligand) and test compound Membrane_Prep->Incubation Compound_Dilution Prepare serial dilutions of test compound Compound_Dilution->Incubation Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation IC50_Calc Calculate IC50 value from concentration-response curve Scintillation->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for the in vitro serotonin reuptake inhibition assay.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • [3H]-Citalopram or [3H]-Paroxetine (radioligand)

  • (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol (test compound)

  • Paroxetine or Fluoxetine (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cultured HEK293-hSERT cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled SSRI (e.g., 10 µM Fluoxetine) for non-specific binding.

      • 50 µL of various concentrations of the test compound or positive control.

      • 50 µL of [3H]-Citalopram (at a concentration near its Kd, typically 0.5-2 nM).

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Protocol: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[9][10][11] It is based on the principle that animals will adopt an immobile posture after a period of vigorous activity in an inescapable water cylinder, and that this immobility is reduced by antidepressant treatment.

In_Vivo_FST_Workflow cluster_0 Pre-Test Phase cluster_1 Test Phase cluster_2 Post-Test & Analysis Acclimation Acclimate mice to the housing facility Drug_Admin Administer test compound, vehicle, or positive control (e.g., 30-60 min prior to test) Acclimation->Drug_Admin Swim_Test Place individual mouse in a beaker of water for 6 minutes Drug_Admin->Swim_Test Video_Record Record the entire session for later analysis Swim_Test->Video_Record Drying Remove mouse, dry thoroughly, and return to home cage Swim_Test->Drying Scoring Score the duration of immobility (typically in the last 4 minutes) Video_Record->Scoring Statistical_Analysis Compare immobility time between treatment groups Scoring->Statistical_Analysis

Caption: Workflow for the in vivo Forced Swim Test.

Materials:

  • Adult male mice (e.g., C57BL/6 or CD-1)

  • (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol (test compound)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Positive control (e.g., Fluoxetine, 20 mg/kg)

  • Glass or Plexiglas cylinders (25 cm high, 10 cm diameter)

  • Water bath to maintain water temperature

  • Video recording system

  • Towels for drying the animals

Procedure:

  • Acclimation:

    • House the mice in the testing room for at least 1-2 hours before the experiment to acclimate.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session:

    • Fill the cylinders with water (23-25°C) to a depth of 15 cm.

    • Gently place one mouse into each cylinder.

    • The test duration is typically 6 minutes.

    • Record the entire session with a video camera positioned to have a clear view of the animal.

  • Post-Test:

    • At the end of the 6-minute session, carefully remove the mouse from the water.

    • Thoroughly dry the mouse with a towel before returning it to its home cage.

    • Change the water between each animal.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the videos.

    • Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

    • The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.

  • Data Analysis:

    • Compare the mean immobility time across the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

    • A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Conclusion and Future Directions

(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol is a promising research tool for the investigation of the serotonergic system. Its structural relationship to Paroxetine provides a strong rationale for its use as a potent and selective serotonin reuptake inhibitor. The protocols outlined in this guide offer a robust framework for characterizing its in vitro and in vivo pharmacological profile.

Future research could explore the selectivity of this compound for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). Additionally, its pharmacokinetic properties, including brain penetrance and metabolic stability, should be determined to fully validate its utility as a CNS research tool. The investigation of this and related compounds will undoubtedly contribute to a deeper understanding of serotonergic signaling and may pave the way for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

  • Mathis, C. A., Gerdes, J. M., Enas, J. D., Whitney, J. M., Taylor, S. E., Zhang, Y., McKenna, D. J., Havlik, S., & Peroutka, S. J. (1992). Binding potency of paroxetine analogues for the 5-hydroxytryptamine uptake complex. Journal of Pharmacy and Pharmacology, 44(10), 843-847.
  • Penmatsa, A., & Lolicato, M. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS Chemical Neuroscience, 10(9), 3946-3952.
  • A novel Bromine-containing paroxetine analogue provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. (2019). ACS Chemical Neuroscience, 10(9), 3946-3952.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3570.
  • Factsheet on the forced swim test. (n.d.). Understanding Animal Research. Retrieved February 15, 2026, from [Link]

  • The Mouse Forced Swim Test. (2012). Journal of Visualized Experiments, (59).
  • Paroxetine binding affinity of TS3 and wild-type hSERT. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. (2022). International Journal of Molecular Sciences, 23(15), 8235.
  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. (2007). Journal of Pharmacy and Pharmacology, 59(10), 1439-1445.
  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2007). Journal of Pharmacy and Pharmacology, 59(10), 1439-45.
  • (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. (n.d.). Cognition Pharmaceuticals. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Optimized Synthesis and Quality Control of (3S, 4R)-4-(4-Fluorophenyl)-3-piperidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and quality control of (3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine , a critical chiral intermediate in the manufacturing of Paroxetine (Paxil/Seroxat). Unlike traditional chemical resolutions which often suffer from low yields, this guide emphasizes a chemo-enzymatic approach using Candida antarctica Lipase B (CAL-B) for high enantiomeric excess (>99% ee). We provide validated protocols for the conversion of this alcohol to the final API via mesylate activation and sesamol coupling, alongside HPLC methods for stereochemical verification.

Introduction: The Stereochemical Challenge

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) containing a trans-3,4-disubstituted piperidine ring. The pharmacological activity resides almost exclusively in the (-)-trans (3S, 4R) isomer.

The synthesis of the intermediate 4-(4-fluorophenyl)-3-piperidinemethanol represents the bottleneck in production due to two main challenges:

  • Diastereocontrol: Establishing the thermodynamically less stable trans-configuration over the cis-isomer.

  • Enantiocontrol: Isolating the (3S, 4R) enantiomer from the racemate.

While classical routes utilize toxic chiral auxiliaries or fractional crystallization of salts, this guide focuses on a scalable biocatalytic resolution followed by a robust chemical coupling strategy.

Synthetic Strategy & Workflow

The optimized route proceeds through the enzymatic desymmetrization of the precursor ester, followed by reduction to the alcohol (the target intermediate), and subsequent etherification.

Graphviz Workflow: Chemo-Enzymatic Route

Paroxetine_Synthesis Racemic_Ester Racemic Ester (±)-trans-Precursor Enzyme Enzymatic Resolution (CAL-B Lipase) Racemic_Ester->Enzyme Hydrolysis/Acylation Chiral_Ester (3S, 4R)-Ester >99% ee Enzyme->Chiral_Ester Kinetic Resolution Target_Alcohol Target Intermediate (3S, 4R)-Alcohol Chiral_Ester->Target_Alcohol LiAlH4 Reduction Mesylate Mesylate Activation Target_Alcohol->Mesylate MsCl, Et3N Paroxetine Paroxetine API (-)-trans Mesylate->Paroxetine Sesamol Coupling & Demethylation

Figure 1: Chemo-enzymatic workflow for generating the chiral intermediate and converting it to Paroxetine.

Detailed Experimental Protocols

Protocol A: Enzymatic Resolution & Reduction

Objective: Isolation of (3S, 4R)-4-(4-fluorophenyl)-1-methyl-piperidine-3-carboxylic acid ester and reduction to the title alcohol.

Reagents:

  • Substrate: (±)-trans-4-(4-fluorophenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester.

  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).

  • Solvent: Toluene (anhydrous).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄).

Procedure:

  • Enzymatic Hydrolysis: Suspend the racemic ester (100 g) in Toluene (500 mL) containing phosphate buffer (pH 7.0, 50 mL).

  • Catalysis: Add CAL-B (5% w/w). Stir at 30°C for 24–48 hours. The enzyme selectively hydrolyzes the unwanted enantiomer to the acid (or leaves the desired ester unreacted depending on specific acyl donor setup).

    • Checkpoint: Monitor by Chiral HPLC. Stop when the ee of the remaining ester exceeds 98%.

  • Workup: Filter off the enzyme. Wash the organic layer with saturated NaHCO₃ to remove the hydrolyzed acid (unwanted isomer). Dry the organic layer (Na₂SO₄) containing the desired (3S, 4R)-ester.[1]

  • Reduction: Cool the toluene solution to 0°C. Slowly add LiAlH₄ (1.1 equiv) under N₂ atmosphere.

  • Quench: After 2 hours, quench strictly using the Fieser method (Water, 15% NaOH, Water). Filter the granular precipitate.

  • Isolation: Evaporate solvent to yield (3S, 4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol as a white crystalline solid.

Protocol B: Coupling to Paroxetine (Ether Formation)

Objective: Conversion of the alcohol intermediate to the Sesamol ether.

Reagents:

  • Intermediate: (3S, 4R)-Alcohol from Protocol A.

  • Methanesulfonyl chloride (MsCl).

  • Sesamol (3,4-methylenedioxyphenol).

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

Procedure:

  • Mesylation: Dissolve the intermediate (50 g) in DCM (250 mL) with Triethylamine (1.5 equiv). Cool to -10°C. Add MsCl (1.2 equiv) dropwise. Stir for 1 hour.

    • Critical: Maintain temp < 0°C to prevent aziridinium ion formation which can lead to racemization or ring rearrangement.

  • Coupling: In a separate vessel, dissolve Sesamol (1.2 equiv) in DMF. Add NaH (1.2 equiv) carefully to generate the phenoxide.

  • Reaction: Add the crude mesylate solution (DCM removed, redissolved in DMF) to the phenoxide. Heat to 60°C for 4 hours.

  • Demethylation (Final Step): The resulting N-methyl ether is treated with phenyl chloroformate followed by alkaline hydrolysis (KOH) to yield the secondary amine (Paroxetine).

Analytical Quality Control

Trustworthiness in synthesis relies on rigorous validation. The following HPLC methods differentiate the cis/trans diastereomers and the enantiomers.

Table 1: HPLC Method Parameters
ParameterMethod A: Purity & DiastereomersMethod B: Chiral Purity
Column C18 (Inertsil ODS-3, 150 x 4.6mm, 5µm)Chiralpak AD-H or Ultron ES-OVM
Mobile Phase Ammonium Acetate (10mM) : ACN (50:50)Hexane : IPA : Diethylamine (90:10:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 220 nmUV @ 290 nm
Target Separates cis vs trans isomersSeparates (3S,4R) from (3R,4S)
Limit (Spec) cis-isomer < 0.5%Enantiomeric Excess > 99.0%

Safety & Handling (SDS Summary)

The intermediate 4-(4-fluorophenyl)-3-piperidinemethanol and its derivatives are biologically active.

  • Hazard Classification: Acute Tox. 4 (Oral), Eye Dam. 1, Aquatic Chronic 2.[2]

  • H-Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H411 (Toxic to aquatic life).[2]

  • PPE: Wear nitrile gloves, chemical safety goggles, and use a fume hood to avoid inhalation of dusts or mists.

  • Incompatibility: Avoid strong oxidizing agents. The mesylate derivative is moisture sensitive.

References

  • Synthesis of Paroxetine Intermediates

    • Source: US Patent 4,007,196. "Phenyl-piperidine compounds."[3][4][5][6]

    • URL
  • Enzymatic Resolution Strategy

    • Title: Enzymatic Resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (-)-Paroxetine.[3]

    • Source: PubMed (Bioorg Med Chem).
    • URL:[Link]

  • Flow Chemistry & Process Improvements

    • Title: Flow synthesis produces chiral intermediate for antidepressant drug.[7]

    • Source: Chemistry World.
    • URL:[Link]

  • Analytical Methods (HPLC)

    • Title: New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer.[8]

    • Source: Acta Chrom
    • URL:[Link]

  • Safety Data

    • Title: Compound Summary: (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.[2]

    • Source: PubChem.[2]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-fluorophenyl)-3-piperidinemethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. As a chiral piperidine derivative, 4-(4-fluorophenyl)-3-piperidinemethanol is a crucial building block in the development of novel therapeutics, particularly those targeting the central nervous system.[1][2] Its synthesis, while achievable, can present several challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential experimental hurdles and optimize your synthetic outcomes.

Synthesis Overview: Common Synthetic Strategies

The synthesis of 4-(4-fluorophenyl)-3-piperidinemethanol can be approached through several routes. One common method involves the reduction of a corresponding ester or dione precursor. For instance, (±)-trans-3-ethoxycarbonyl-4-(4'-fluorophenyl)piperidin-2,6-dione can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).[3] Another established route begins with (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, which is first converted to a mesityl derivative using methanesulfonyl chloride. This intermediate is then reacted with phenyl chloroformate to form a carbamate, which is subsequently hydrolyzed to yield the desired product.[4][5]

This guide will focus on troubleshooting issues that may arise during these common synthetic pathways.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis of 4-(4-fluorophenyl)-3-piperidinemethanol.

Question 1: My reduction of the piperidin-2,6-dione precursor with LiAlH4 is resulting in a low yield or a complex mixture of products. What could be going wrong?

Answer:

Low yields or the formation of multiple products during a lithium aluminum hydride (LAH) reduction of this substrate can stem from several factors. Here’s a systematic approach to troubleshooting this critical step:

  • Moisture Contamination: LAH is extremely reactive with water. Any moisture in your reaction setup will consume the reagent, leading to incomplete reduction and potentially catalyzing side reactions.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Incomplete Reaction: The reduction may not have gone to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, you can try adding an additional portion of LAH. Be cautious with this approach, as excess LAH can lead to over-reduction or other side reactions. It is often preferable to optimize the initial stoichiometry.

  • Workup Issues: The quenching and workup procedure for LAH reactions are critical for isolating the product. Improper quenching can lead to the formation of aluminum hydroxides that can trap your product, reducing the isolated yield.

    • Solution: A Fieser workup is a reliable method for quenching LAH reactions. This involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off.

  • Side Reactions: The presence of other reducible functional groups in your starting material can lead to undesired side products.

    • Solution: Carefully analyze your starting material for any functional groups that might also be reduced by LAH. If such groups are present, they may need to be protected prior to the reduction step.

Troubleshooting Summary Table for LAH Reduction

IssuePotential CauseRecommended Solution
Low YieldMoisture contaminationUse oven-dried glassware and anhydrous solvents.
Incomplete reactionMonitor by TLC; consider optimizing LAH stoichiometry.
Product loss during workupEmploy a Fieser workup for efficient quenching.
Complex MixtureSide reactionsProtect other reducible functional groups if present.

Question 2: I am attempting the multi-step synthesis starting from the N-methylated piperidine derivative, and the mesylation step is problematic. What are the common pitfalls?

Answer:

The conversion of the hydroxyl group to a mesylate is a crucial activation step. Problems here can halt the entire synthetic sequence.

  • Incomplete Mesylation: The reaction may not be going to completion, leaving unreacted starting material.

    • Solution: Ensure you are using a suitable base, such as triethylamine, to scavenge the HCl generated during the reaction. The reaction is typically run at low temperatures (0-5 °C) to control exothermicity and minimize side reactions.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Side Product Formation: The formation of unexpected products can occur.

    • Solution: The choice of solvent can be critical. Toluene is a commonly used solvent for this reaction.[4] Ensure the temperature is well-controlled, as higher temperatures can promote elimination or other side reactions.

Question 3: During the carbamate formation with phenyl chloroformate, I am observing poor conversion. How can I improve this step?

Answer:

The reaction of the mesylated intermediate with phenyl chloroformate to form the carbamate is a key step in this synthetic route.

  • Insufficient Reactivity: The reaction may be sluggish.

    • Solution: This reaction is typically performed in the presence of a base like triethylamine to neutralize the generated HCl.[4] Ensure the stoichiometry of the base is correct. The reaction may require stirring for an extended period (12-13 hours) at room temperature to proceed to completion.[4]

  • Hydrolysis of Phenyl Chloroformate: Phenyl chloroformate is sensitive to moisture and can hydrolyze, reducing its effectiveness.

    • Solution: Use a fresh bottle of phenyl chloroformate and handle it under an inert atmosphere. Ensure your solvent and other reagents are anhydrous.

Question 4: The final hydrolysis of the carbamate is not yielding the desired 4-(4-Fluorophenyl)-3-piperidinemethanol. What are the critical parameters for this step?

Answer:

The final deprotection step is critical to obtaining your target compound. The choice of hydrolysis conditions is paramount.

  • Incorrect Hydrolysis Conditions: Basic hydrolysis of the carbamate can sometimes lead to an undesired rearrangement product, (3S, 4R)-trans-4-(4-fluorophenyl)-3-(phenoxymethyl) piperidine.[4]

    • Solution: Acidic hydrolysis is often the preferred method to obtain the desired 4-(4-fluorophenyl)-3-piperidinemethanol.[4] This highlights the importance of carefully selecting the deprotection strategy based on the specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the stereochemistry in 4-(4-Fluorophenyl)-3-piperidinemethanol?

A1: The specific stereochemistry, often the (3S, 4R) configuration, is crucial for the biological activity of the final compounds derived from this intermediate.[1] This stereochemical arrangement dictates the three-dimensional shape of the molecule, which in turn governs its binding affinity and selectivity for specific biological targets, such as CNS receptors and transporters.[1]

Q2: What analytical techniques are essential for monitoring the synthesis and characterizing the final product?

A2: A combination of analytical techniques is necessary to ensure the success of the synthesis and the purity of the final product.

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step. A common mobile phase for the final product is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their identity.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the hydroxyl group in the final product (broad band around 3600-3200 cm⁻¹).[4]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Lithium Aluminum Hydride (LAH): As mentioned earlier, LAH is highly reactive and pyrophoric. It must be handled under an inert atmosphere, and the quenching process should be performed with extreme care at low temperatures.

  • Methanesulfonyl Chloride and Phenyl Chloroformate: These reagents are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: Many of the solvents used (e.g., THF, toluene, dichloromethane) are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Experimental Protocols

Protocol 1: Reduction of (±)-trans-3-ethoxycarbonyl-4-(4'-fluorophenyl)piperidin-2,6-dione with LiAlH4

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (0.58 g) in anhydrous tetrahydrofuran (50 ml) under a nitrogen atmosphere.

  • Addition of Starting Material: Slowly add a solution of (±)-trans-3-ethoxycarbonyl-4-(4'-fluorophenyl)piperidin-2,6-dione (2.0 g) in anhydrous THF to the LAH suspension.

  • Reaction: Stir the reaction mixture and heat to reflux for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully and sequentially add water, 15% aqueous NaOH, and then water again (Fieser workup) to quench the excess LAH.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_synthesis Synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol cluster_troubleshooting Troubleshooting start Start Synthesis reaction_step Perform Reaction Step start->reaction_step monitor Monitor by TLC/LC-MS reaction_step->monitor workup Workup and Isolation monitor->workup Reaction Complete low_yield Low Yield? monitor->low_yield Incomplete Reaction analyze Analyze Product (NMR, MS, Purity) workup->analyze end_success Synthesis Successful analyze->end_success Product is Pure and Correct impure_product Impure Product? analyze->impure_product Product is Impure low_yield->workup No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes impure_product->end_success No identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities Yes optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions optimize_conditions->reaction_step improve_workup Improve Workup/Purification adjust_synthesis Adjust Synthetic Strategy improve_workup->adjust_synthesis identify_impurities->improve_workup adjust_synthesis->reaction_step

Caption: A workflow diagram for troubleshooting the synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol.

References

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
  • ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. [Link]

Sources

Technical Support Center: Optimization of 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the synthesis and optimization of 4-(4-Fluorophenyl)-3-piperidinemethanol , a critical intermediate in the synthesis of Paroxetine (Paxil) .

The core transformation involves the reduction of Ethyl 4-(4-fluorophenyl)-3-piperidinecarboxylate (or its N-protected analogs) to the corresponding primary alcohol. This guide focuses on the hydride reduction step , addressing critical failure points such as defluorination, aluminum emulsion formation, and stereochemical scrambling.

Critical Reaction Parameters (The "Why" & "How")

Reagent Selection: Why LiAlH₄?

While Sodium Borohydride (NaBH₄) is safer, it is generally insufficient for reducing esters to alcohols without additives (e.g., LiCl, CaCl₂). Lithium Aluminum Hydride (LiAlH₄) remains the gold standard for this transformation due to its high reactivity.

ReagentReactivitySelectivityRisk ProfileRecommendation
LiAlH₄ (LAH) HighLow (Reduces esters, acids, amides)High (Pyrophoric)Preferred for clean conversion.
NaBH₄ + LiCl ModerateModerateLowUse if safety regulations prohibit LAH.
DIBAL-H HighHigh (Can stop at aldehyde at -78°C)HighUse only if aldehyde is the target.
Borane (BH₃) HighUnique (Reduces acids > esters)High (Toxic gas)Alternative for free carboxylic acids.
Solvent Systems[1][2][3][4]
  • Anhydrous THF (Tetrahydrofuran): Preferred.[1] It solubilizes both the LAH and the piperidine intermediate effectively.

  • Diethyl Ether: Viable but poses higher flammability risks and lower solubility for polar piperidine salts.

  • Water Content: Strict anhydrous conditions are required. Water destroys LAH, generating H₂ gas (explosion hazard) and reducing the effective stoichiometry.

Troubleshooting Guide (Q&A)

Category A: Yield & Purity Issues

Q: I observe a "sticky" grey precipitate during workup that traps my product. How do I fix this? A: This is a classic "Aluminum Emulsion" issue. The aluminum byproducts form a gelatinous hydroxide that occludes the organic product.

  • Solution 1 (Fieser Workup): Follow the specific stoichiometry: For

    
     grams of LAH, add 
    
    
    
    mL water, followed by
    
    
    mL 15% NaOH, then
    
    
    mL water.[2][3] This produces a granular, sand-like precipitate that filters easily.
  • Solution 2 (Rochelle’s Salt): Add a saturated solution of Potassium Sodium Tartrate (Rochelle’s salt) and stir vigorously for 1-2 hours. The tartrate chelates the aluminum, breaking the emulsion.

Q: My mass spec shows a peak at M-18 (loss of Fluorine). Is LAH removing the fluorine? A: Aryl fluorides are generally stable to LAH under standard reflux conditions. However, prolonged reflux or extreme excess of LAH can lead to hydrodefluorination.

  • Corrective Action: Monitor the reaction by TLC/LCMS. Quench immediately upon consumption of the starting material. Do not reflux overnight "just to be safe." Maintain temperature at 0°C to Room Temperature (RT) initially; only reflux if conversion stalls.

Q: The reaction is incomplete despite using 1.0 equivalent of LAH. A: Commercial LAH pellets often degrade. Furthermore, the stoichiometry is not 1:1.

  • Stoichiometry Rule: Use 2.5 to 3.0 equivalents of hydride relative to the ester. (Note: 1 mole of LiAlH₄ provides 4 moles of hydride, but practical efficiency is lower due to adventitious moisture and complexation).

Category B: Stereochemistry

Q: I am getting a mixture of cis and trans isomers. How do I control this? A: The reduction of the ester to the alcohol generally preserves the stereochemistry of the starting material. If your product is a mixture, your starting ester was likely a mixture.

  • Mechanism: The trans-isomer (3S, 4R) is thermodynamically favored.

  • Protocol: Perform a base-mediated equilibration (e.g., NaOEt in EtOH) on the starting ester before the reduction step to maximize the trans content.

Visual Workflows

Diagram 1: Synthesis & Optimization Workflow

This flowchart outlines the critical decision points in the synthesis pipeline.

SynthesisWorkflow Start Start: Ethyl 4-(4-fluorophenyl)-3-piperidinecarboxylate CheckStereo Check Stereochemistry (Cis/Trans) Start->CheckStereo Equilibration Base Equilibration (NaOEt) Maximize Trans-isomer CheckStereo->Equilibration If Cis/Trans mix Reduction Reduction Step Reagent: LiAlH4 (3.0 eq) Solvent: Anhydrous THF Temp: 0°C -> RT CheckStereo->Reduction If Pure Trans Equilibration->Reduction Monitoring Monitor (TLC/LCMS) Check for Ester consumption Reduction->Monitoring Monitoring->Reduction Incomplete Quench Quench Procedure Fieser Workup (n : n : 3n) Monitoring->Quench Complete Purification Purification Recrystallization or Column Quench->Purification Final Target: 4-(4-Fluorophenyl)-3-piperidinemethanol Purification->Final

Caption: Workflow for the stereoselective synthesis and reduction of the Paroxetine intermediate.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree when experimental results deviate from expectations.

TroubleshootingTree Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield / Sticky Solids Type->LowYield Impurity Impurity (Defluorination) Type->Impurity Incomplete Incomplete Reaction Type->Incomplete Sol_Fieser Switch to Fieser Workup or Rochelle's Salt LowYield->Sol_Fieser Sol_Temp Lower Temp (0°C) Reduce Rxn Time Impurity->Sol_Temp Sol_Dry Dry Solvent (KF Titration) Increase LAH eq. Incomplete->Sol_Dry

Caption: Decision tree for troubleshooting common reduction failures.

Standard Operating Procedure (SOP): LAH Reduction

Safety Warning: LiAlH₄ is pyrophoric. Handle under Nitrogen/Argon. Ensure a Class D fire extinguisher is available.

  • Preparation:

    • Flame-dry a 3-neck round bottom flask and cool under N₂ flow.

    • Charge with LiAlH₄ (3.0 equiv) and Anhydrous THF (Concentration ~0.5 M relative to LAH). Cool to 0°C.[4][3][5]

  • Addition:

    • Dissolve Ethyl 4-(4-fluorophenyl)-3-piperidinecarboxylate (1.0 equiv) in Anhydrous THF.

    • Add dropwise to the LAH suspension via an addition funnel.[4] Control exotherm to maintain <10°C.

  • Reaction:

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Checkpoint: Check TLC.[6][4][7][3][5][8] If starting material remains, reflux gently for 1 hour.

  • Fieser Workup (Critical Step):

    • Cool back to 0°C.

    • Dilute with diethyl ether (wet ether helps moderate the quench).

    • Slowly add water (

      
       mL per 
      
      
      
      g LAH). Caution: Vigorous H₂ evolution.
    • Add 15% NaOH (

      
       mL).[4][3]
      
    • Add water (

      
       mL).[3]
      
    • Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

    • Add anhydrous MgSO₄, stir, and filter through a Celite pad.

  • Isolation:

    • Concentrate the filtrate in vacuo to yield the crude alcohol.

References

  • Synthesis of Paroxetine Intermediates

    • Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol.
    • Source: Der Pharma Chemica, 2017, 9(2):51-56.
    • URL:[Link]

  • Fieser Workup Protocol

    • Title: Workup for Aluminum Hydride Reductions (The Fieser Workup).[4][5]

    • Source: University of Rochester, Frontier Group.
    • URL:[Link]

  • Stereoselective Synthesis

    • Title: Enzymatic Resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines.[9]

    • Source: PubMed (Tetrahedron: Asymmetry).
    • URL:[Link] (Search Term: Enzymatic Resolution Paroxetine Intermediate)

  • Safety Guidance for LAH

    • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[3]

    • Source: ACS Chemical Health & Safety.[3]

    • URL:[Link][3]

Sources

Technical Support Center: 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 4-(4-Fluorophenyl)-3-piperidinemethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction to Stability Concerns

4-(4-Fluorophenyl)-3-piperidinemethanol is a key intermediate and a known impurity and degradant of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI)[1]. Its stability is paramount for the accuracy and reproducibility of experimental results. This guide will delve into the primary factors affecting its stability—namely pH, oxidative stress, temperature, and light—and provide actionable solutions to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 4-(4-Fluorophenyl)-3-piperidinemethanol in a question-and-answer format.

Question 1: I'm observing a new, more polar peak in my HPLC analysis after storing my sample in an acidic mobile phase. What could be the cause?

Answer: You are likely observing the degradation of 4-(4-Fluorophenyl)-3-piperidinemethanol. This compound is known to be susceptible to degradation under acidic conditions[1]. The piperidine ring nitrogen can be protonated, which can influence the molecule's overall stability and may catalyze degradation pathways.

Troubleshooting Steps:

  • pH Adjustment: Ensure that the pH of your solutions is neutral or slightly basic, if compatible with your experimental design. A pH range of 7.0-8.0 is generally recommended for storage.

  • Solvent Choice: If possible, use aprotic solvents for storage to minimize proton-mediated degradation.

  • Immediate Analysis: Analyze samples promptly after preparation in acidic mobile phases. If delays are unavoidable, store samples at low temperatures (2-8 °C) for a short duration.

Question 2: My sample of 4-(4-Fluorophenyl)-3-piperidinemethanol shows signs of degradation, even when stored at a neutral pH. What other factors could be at play?

Answer: Oxidative stress is another critical factor that can lead to the degradation of 4-(4-Fluorophenyl)-3-piperidinemethanol. The compound has been shown to degrade in the presence of oxidizing agents like hydrogen peroxide[1]. The tertiary amine in the piperidine ring and the benzylic position are potential sites for oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen[2].

  • Avoid Oxidizing Agents: Ensure that all solvents and reagents are free from peroxides and other oxidizing impurities.

  • Use of Antioxidants: For solution-based experiments, consider the addition of a small amount of an antioxidant, if it does not interfere with your downstream applications.

Question 3: I've noticed a gradual decrease in the purity of my solid 4-(4-Fluorophenyl)-3-piperidinemethanol over time, even when stored in the dark. Could temperature be a factor?

Answer: Yes, thermal degradation can occur, especially with prolonged storage at elevated temperatures. While specific kinetic data for this compound is not readily available, piperidine derivatives, in general, can undergo thermal decomposition[3].

Troubleshooting Steps:

  • Controlled Storage Temperature: Store the compound at the recommended temperature, typically 2-8°C for long-term storage, as indicated in safety data sheets[4][5]. Avoid repeated freeze-thaw cycles for solutions.

  • Accelerated Stability Studies: If the compound will be subjected to elevated temperatures in your experiments, it is advisable to perform a preliminary accelerated stability study to understand its degradation profile at those temperatures.

Question 4: Should I be concerned about the photostability of 4-(4-Fluorophenyl)-3-piperidinemethanol?

Answer: Photostability is a potential concern for many aromatic and heterocyclic compounds. Exposure to UV or visible light can provide the energy to initiate degradation reactions. While specific photostability studies on this compound are not widely published, it is a prudent practice to protect it from light.

Troubleshooting Steps:

  • Light Protection: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light[6][7].

  • Minimize Exposure During Handling: Conduct all experimental manipulations in a dimly lit environment or with the use of light-protective shields.

Data Summary: Stability Profile

The following table summarizes the known and inferred stability characteristics of 4-(4-Fluorophenyl)-3-piperidinemethanol.

Stress FactorStability ProfileRecommended Handling and Storage Conditions
pH Unstable in acidic conditions.Maintain neutral to slightly basic pH (7.0-8.0) for solutions. Use aprotic solvents when possible.
Oxidation Susceptible to oxidative degradation.Store under an inert atmosphere (Nitrogen or Argon). Use peroxide-free solvents.
Temperature Potentially unstable at elevated temperatures.Long-term storage at 2-8°C. Avoid excessive heat.
Light Potentially photosensitive.Store in light-protective containers (e.g., amber vials). Minimize exposure to light during handling.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to determine the intrinsic stability of 4-(4-Fluorophenyl)-3-piperidinemethanol under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of 4-(4-Fluorophenyl)-3-piperidinemethanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
  • Photodegradation: Expose a solid sample and a solution sample to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[6][8]. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Analyze all samples (stressed and control) by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer is a common starting point.
  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Routine Purity Check by HPLC

This protocol provides a general HPLC method for assessing the purity of 4-(4-Fluorophenyl)-3-piperidinemethanol.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

cluster_stress Stress Conditions cluster_compound Compound cluster_degradation Degradation Products Acid Acidic pH Compound 4-(4-Fluorophenyl)-3-piperidinemethanol Acid->Compound Oxidant Oxidizing Agents (e.g., H₂O₂) Oxidant->Compound Heat Elevated Temperature Heat->Compound Light UV/Visible Light Light->Compound Degradant1 Hydrolytic Products Compound->Degradant1 Hydrolysis Degradant2 Oxidized Derivatives Compound->Degradant2 Oxidation Degradant3 Thermal Isomers/Fragments Compound->Degradant3 Thermal Stress Degradant4 Photolytic Products Compound->Degradant4 Photolysis Start Unexpected Peak in HPLC CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckSolution Examine Solution Preparation (pH, Solvent Purity) Start->CheckSolution RerunControl Re-analyze a Freshly Prepared Standard CheckStorage->RerunControl CheckSolution->RerunControl ForcedDegradation Perform Targeted Forced Degradation Study RerunControl->ForcedDegradation If peak persists Characterize Characterize New Peak (e.g., LC-MS, NMR) ForcedDegradation->Characterize Conclusion Identify Degradant and Implement Preventative Measures Characterize->Conclusion

Caption: Troubleshooting workflow for identifying degradation products.

References

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1996.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003.
  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653–662.
  • Piechocki, J. T. (2001). Pharmaceutical Photostability Testing Protocols. Presented at CBI's Design and Qualify Photostability Studies in Stability Testing.
  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • Freeman, R. A., & Sienko, K. A. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 19-28.
  • American Elements. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Retrieved from [Link]

  • Singh, S., et al. (2013). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 58(3), 1845-1850.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
  • Qiu, Y., Chen, Y., & Zhang, G. G. (Eds.). (2016). Developing solid oral dosage forms: pharmaceutical theory and practice. Academic press.
  • Caron Scientific. (n.d.). Finding Peaceable Photostability. Retrieved from [Link]

  • Li, J., & Medley, C. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622.
  • Andersen, V. F., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2939-2951.
  • LGC. (2018). API of the Month: Paroxetine. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Slideshare. (2016). PHOTOSTABILITY TESTING SEM I SEMINAR. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products. Retrieved from [Link]

  • BfArM. (n.d.). Guideline on Photostability Testing. Retrieved from [Link]

  • Pharma Stability. (n.d.). Photostability (ICH Q1B). Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • R Discovery. (n.d.). stability-indicating-hplc-method Research Articles - Page 6. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link]

  • ResearchGate. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. Retrieved from [Link]

  • ResearchGate. (2015). Regression Modelling of Thermal Degradation Kinetics, of Concentrated, Aqueous Piperazine in Carbon Dioxide Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. Retrieved from [Link]

  • PMC. (2025). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Retrieved from [Link]

  • MDPI. (2025). Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. Retrieved from [Link]

  • PMC. (2022). Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. Retrieved from [Link]

  • PMC. (2024). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]

  • PMC. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]

  • PubMed Central. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved from [Link]

  • MDPI. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Retrieved from [Link]

  • PMC. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

Sources

minimizing byproducts in the synthesis of paroxetine from 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Paroxetine

Topic: Minimizing Byproducts in the O-Arylation of 4-(4-Fluorophenyl)-3-piperidinemethanol

Welcome to the technical support center for advanced pharmaceutical synthesis. As Senior Application Scientists, we understand the nuances of multi-step synthetic routes and the critical importance of impurity profiling and control. This guide is designed for researchers, chemists, and process development professionals working on the synthesis of Paroxetine, specifically addressing the challenges encountered during the coupling of 4-(4-Fluorophenyl)-3-piperidinemethanol with a sesamol derivative. Our goal is to provide actionable troubleshooting advice and optimized protocols grounded in mechanistic principles to help you minimize byproduct formation and maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by scientists in the field. We provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your own experimental designs.

Q1: What are the primary byproducts I should be monitoring in this reaction?

A1: In our experience, the synthesis of Paroxetine via the O-arylation of 4-(4-Fluorophenyl)-3-piperidinemethanol is susceptible to several key side reactions. Proactive monitoring for these species is crucial for effective process control. The most prevalent byproducts are summarized below.

Byproduct NameStructure DescriptionPrimary Causal Factors
Dehydration Impurity An alkene formed by the elimination of water from the 3-hydroxymethyl group, resulting in a double bond within the piperidine ring system.High reaction temperatures; strongly acidic or basic conditions; inappropriate activation of the hydroxyl group.[1]
N-Arylation Impurity The sesamol moiety is attached to the piperidine nitrogen instead of the 3-hydroxymethyl oxygen.Strong bases deprotonating both N-H and O-H; high reactivity of the secondary amine; steric hindrance at the hydroxyl group.
Unreacted Starting Material Residual (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.[2]Incomplete activation of the hydroxyl group; insufficient base or coupling reagent; low reaction temperature or time.
Dimeric Impurities Two molecules of the piperidine intermediate coupling, potentially via a formaldehyde equivalent or other side reactions.[3][4]Often process-specific, can be related to certain reagents or degradation pathways.
Desfluoro Impurity Paroxetine analog where the fluorine on the phenyl ring has been substituted, for instance, by an alkoxide from the base/solvent.[4]Use of strong nucleophilic bases (e.g., metal alkoxides) at elevated temperatures.
Q2: I'm observing a significant amount of the dehydration impurity. What is the mechanism, and how can I prevent it?

A2: The formation of the dehydration impurity is a classic elimination reaction, often proceeding through an E1 or E2 mechanism, which can be inadvertently promoted by suboptimal reaction conditions.

Mechanistic Insight: The process typically begins with the activation of the 3-hydroxymethyl group, converting the hydroxyl into a better leaving group (e.g., a mesylate or tosylate). A base can then abstract a proton from an adjacent carbon, leading to the elimination of the leaving group and the formation of a double bond. High temperatures provide the activation energy needed for this elimination to compete effectively with the desired substitution reaction.

G cluster_0 Dehydration Pathway cluster_1 Desired SN2 Pathway A Piperidinemethanol (Activated OH) B Transition State (Proton Abstraction) A->B Base (e.g., K2CO3) High Temp. D Piperidinemethanol (Activated OH) C Dehydration Impurity (Alkene) B->C Elimination of Leaving Group E Paroxetine D->E Sesamol Nucleophile Controlled Temp. caption Fig 1. Competing Dehydration and Substitution Pathways.

Fig 1. Competing Dehydration and Substitution Pathways.

Troubleshooting & Prevention:

  • Temperature Control: This is the most critical parameter. Maintain the reaction temperature as low as reasonably possible while still achieving an acceptable reaction rate. We recommend starting optimizations around 60-80°C.

  • Choice of Base: Use a non-nucleophilic, moderately strong base. Potassium carbonate (K₂CO₃) is often a good choice. Avoid excessively strong bases like sodium hydride (NaH) or alkoxides if dehydration is an issue, as they can more readily promote elimination.

  • Activation Strategy: The choice of leaving group matters. While mesylates are common, consider a tosylate or a halide. In some cases, a Mitsunobu reaction can provide a milder alternative for forming the ether linkage directly, avoiding the need for a separate activation step.[5]

Q3: My main byproduct is from N-arylation. How can I improve O-arylation selectivity?

A3: This is a classic chemoselectivity challenge. The secondary amine of the piperidine ring is often more nucleophilic than the primary alcohol. The key is to exploit the different properties of the two functional groups.

Mechanistic Rationale: The pKa of the protonated secondary amine is typically around 11, while the pKa of the primary alcohol is much higher, around 16-17. A carefully chosen base can selectively deprotonate the alcohol to form the more reactive alkoxide nucleophile without significantly deprotonating the amine. However, under strongly basic conditions, both can be deprotonated, or the neutral amine can be sufficiently nucleophilic to compete.

Troubleshooting & Prevention:

  • Protecting Groups: The most robust solution is to temporarily protect the piperidine nitrogen. An N-Boc (tert-butyloxycarbonyl) group is ideal. It is stable to the basic conditions of the O-arylation and can be cleanly removed later with acid. This strategy completely eliminates the possibility of N-arylation.

  • Phase-Transfer Catalysis (PTC): If a protecting group strategy is undesirable, PTC can enhance O-selectivity. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can transport the deprotonated sesamol nucleophile into the organic phase, increasing its effective concentration near the substrate and favoring the desired reaction pathway.[6]

  • Base and Solvent System: A weaker base in a polar aprotic solvent (e.g., K₂CO₃ in DMF) can favor the formation of the alkoxide required for O-arylation. The conditions for copper-catalyzed C-N and C-O coupling can also be tuned by base selection to favor one over the other.[7] For instance, using NaOt-Bu has been shown to favor C-O coupling in certain systems.[7]

G troubleshooting Problem: High N-Arylation Byproduct Is N-protection feasible? protect Solution 1: N-Boc Protection 1. Boc-Anhydride, Base 2. O-Arylation Reaction 3. Acidic Deprotection (TFA) troubleshooting->protect Yes ptc Solution 2: Optimize Reaction - Use Phase-Transfer Catalyst (TBAB) - Use milder base (K₂CO₃) - Control temperature strictly troubleshooting->ptc No yes_path Yes no_path No caption Fig 2. Decision workflow for N-Arylation issue.

Fig 2. Decision workflow for N-Arylation issue.

Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Optimized Mesylation of (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol

This protocol is designed to efficiently activate the hydroxyl group while minimizing degradation.

  • Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (3S,4R)-4-(4-fluorophenyl)-3-piperidinemethanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of substrate).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Mesylation: Slowly add a solution of methanesulfonyl chloride (MsCl, 1.2 eq) in DCM dropwise over 30 minutes. A precipitate of triethylamine hydrochloride will form. Maintain the temperature at 0-5 °C throughout the addition.[2][8]

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully quench by adding cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C). The resulting crude mesylate is often used directly in the next step without further purification to prevent decomposition.

Protocol 2: Selective O-Arylation with Sesamol using Phase-Transfer Catalysis

This protocol enhances selectivity for the desired O-arylated product, Paroxetine.

  • Setup: To a clean, dry flask under a nitrogen atmosphere, add the crude mesylated intermediate from Protocol 1 (1.0 eq), sesamol (1.2 eq), powdered potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) (15 mL per gram of mesylate).

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the formation of Paroxetine by HPLC. The reaction is typically complete within 8-12 hours.

  • Cooling & Quenching: Once complete, cool the reaction to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or toluene.

  • Work-up: Combine the organic layers and wash them with water and then brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Paroxetine base can then be purified by column chromatography or crystallization, often as a pharmaceutically acceptable salt (e.g., hydrochloride).

References

  • SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds. [Link]

  • LGC Standards. Paroxetine impurities: An overview. [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • Drug Synthesis Database. Paroxetine Synthesis. [Link]

  • ResearchGate. Synthesis of the major metabolites of Paroxetine. [Link]

  • ResearchGate. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

  • Google Patents.
  • Royal Society of Chemistry. The chemical fate of paroxetine metabolites. Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. [Link]

  • National Institutes of Health. (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. [Link]

  • Pharmaffiliates. Paroxetine-impurities. [Link]

  • Google Patents.
  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]

  • National Institutes of Health. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. [Link]

  • Royal Society of Chemistry. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]

  • National Institutes of Health. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. [Link]

  • PubMed. Asymmetric Formal Synthesis of (-)-Paroxetine. [Link]

  • PubMed. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]

  • National Institutes of Health. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

  • Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

Sources

chiral separation challenges for 4-(4-Fluorophenyl)-3-piperidinemethanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Fluorophenyl)-3-piperidinemethanol (Paroxetine Intermediate) Document ID: TS-CHIRAL-PAROX-01 Status: Active

Core Directive & Molecule Context

Welcome to the technical support hub for the chiral separation of 4-(4-Fluorophenyl)-3-piperidinemethanol . This molecule contains two chiral centers (C3 and C4), resulting in four potential stereoisomers.

Critical Context: The pharmaceutical target is typically the (-)-trans-(3S,4R) isomer, which is the direct precursor to Paroxetine (Paxil). The primary analytical challenge is distinguishing the trans-enantiomers from each other while preventing the secondary amine (piperidine) from interacting with silanols on the stationary phase, which causes severe peak tailing.

Diagnostic Workflow (Triage)

Before selecting a method, determine the state of your sample. Use the decision tree below to select the correct protocol.

MethodSelection Start Start: Sample State IsProtected Is Nitrogen Protected? (e.g., N-Boc, N-Benzyl) Start->IsProtected FreeAmine Free Secondary Amine IsProtected->FreeAmine No ProtectedMethod Standard Normal Phase (Hexane/IPA) IsProtected->ProtectedMethod Yes TailingRisk High Risk: Peak Tailing FreeAmine->TailingRisk Column1 Column: Chiralpak AD-H or OD-H ProtectedMethod->Column1 AdditiveMethod Basic Additive Required (0.1% DEA or TEA) TailingRisk->AdditiveMethod Standard Coated Column Immobilized Immobilized Phase Recommended (Chiralpak IA/IB/IC) TailingRisk->Immobilized Robustness Needed

Figure 1: Method selection workflow based on amine protection status.

Troubleshooting Guides & FAQs

Module A: HPLC Method Development

Q1: I am seeing severe peak tailing for the free amine, even on a chiral column. How do I fix this?

Diagnosis: The secondary amine in the piperidine ring is interacting with residual silanol groups on the silica support of the chiral stationary phase (CSP). Solution: You must suppress ionization or block silanol sites.

  • Mobile Phase Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. DEA is generally preferred for piperidines.

    • Example: Hexane / Ethanol / DEA (90 : 10 : 0.1).

  • Column Switch: If tailing persists, switch to an immobilized polysaccharide column (e.g., Chiralpak IA or IC). These phases allow for stronger solvents (like THF or DCM) which can sometimes improve solubility and peak shape, though standard alkanes/alcohols are usually sufficient with DEA.

Q2: I cannot resolve the enantiomers (trans-pair), only the diastereomers (cis vs. trans).

Diagnosis: The selectivity (


) of your CSP is insufficient for the specific spatial arrangement of the fluorophenyl and hydroxymethyl groups.
Protocol: 
  • Primary Screen: The Amylose-based columns (Chiralpak AD-H or IA) often show superior recognition for phenyl-piperidines compared to Cellulose-based columns (OD-H).

  • Solvent Tuning: Switch the alcohol modifier. If using Isopropanol (IPA), switch to Ethanol or Methanol . Methanol often provides sharper peaks but requires an immobilized column (like IA) or careful miscibility checks with hexane on coated columns (AD-H).

Data Summary: Recommended Starting Conditions

ParameterCondition A (Coated)Condition B (Immobilized)
Column Chiralpak AD-H (Amylose)Chiralpak IA (Amylose)
Mobile Phase n-Hexane / EtOH / DEAn-Hexane / DCM / EtOH / DEA
Ratio 90 : 10 : 0.185 : 10 : 5 : 0.1
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C
Detection UV 254 nm (Fluorophenyl)UV 254 nm
Module B: Process Scale & Enzymatic Resolution

Q3: HPLC is too expensive for our kilo-scale production. What is the alternative for resolution?

Answer: For production scale, chromatography is replaced by Enzymatic Kinetic Resolution or Classical Resolution .

Option 1: Enzymatic Resolution (Biocatalysis)

  • Enzyme: Lipase B from Candida antarctica (CAL-B) is the industry standard for this substrate [1].

  • Mechanism: CAL-B shows high enantioselectivity toward the trans-isomer. It can be used to selectively acylate the (3S,4R)-alcohol or hydrolyze the corresponding ester.

  • Troubleshooting Low ee:

    • Water Content: Ensure the organic solvent (e.g., MTBE or Toluene) is dry if running an acylation. Excess water leads to non-selective hydrolysis.

    • Temperature: Lowering temperature to 20-25°C often increases enantioselectivity (E-value) at the cost of rate.

Option 2: Classical Resolution (Crystallization)

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid or simple L-tartaric acid [2].

  • Solvent System: Methanol or Acetone/Water mixtures.

  • Troubleshooting: If the salt fails to crystallize (oiling out), seed with a pure crystal of the salt (obtained from a small-scale HPLC purified batch) and cool the solution slowly (1°C/hour).

Module C: SFC (Supercritical Fluid Chromatography)

Q4: We are moving to SFC to reduce solvent waste. What are the starting parameters?

Answer: SFC is excellent for this molecule due to the high solubility of the fluorinated ring in supercritical CO2.

SFC Protocol:

  • Stationary Phase: Chiralpak AD-H or Trefoil CEL1.

  • Co-Solvent: 10-20% Methanol with 0.2% Isopropylamine (IPAm) .

    • Note: IPAm is preferred over DEA in SFC as it is more volatile and less likely to foul the back-pressure regulator (BPR).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Mechanistic Visualization: Resolution Pathways

The following diagram illustrates the critical separation of the racemic trans-intermediate into the active Paroxetine precursor.

ResolutionPath cluster_Enzymatic Enzymatic Kinetic Resolution (CAL-B) Racemate Racemic trans-Alcohol (±)-(3,4)-trans Enzyme CAL-B Lipase Racemate->Enzyme AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Enzyme Product1 (3S,4R)-Acetate (Paroxetine Precursor) Enzyme->Product1 Fast Acylation Product2 (3R,4S)-Alcohol (Unreacted) Enzyme->Product2 Slow/No Reaction

Figure 2: Enzymatic kinetic resolution pathway using Candida antarctica Lipase B (CAL-B).

References

  • Enzymatic Resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines. Journal of Organic Chemistry. (2001). Describes the use of Candida antarctica lipases for the enantioselective acylation of the Paroxetine intermediate.[1][2]

  • Process for the preparation of Paroxetine intermediate. World Intellectual Property Organization (WO Patent). Describes the classical resolution using L-tartaric acid derivatives.

  • Chiral Separations of Pharmaceutically Active Substances. National Institutes of Health (PMC). General review covering polysaccharide columns and mobile phase additives for basic drugs.

  • HPLC Troubleshooting - Tailing Peaks. Shimadzu Technical Support. Guide on managing secondary interactions for basic amines.

Sources

scale-up synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol considerations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Ticket ID: #SYN-4F3P-SC01 Topic: Scale-up synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are inquiring about the scale-up synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol (Structure 1 ). This compound is a critical pharmacophore, most notably as the core scaffold for Paroxetine (Paxil).

Critical Warning: The transition from gram-scale to kilogram-scale for this specific molecule is non-linear. The primary bottleneck is the reduction step (converting the carbonyl precursors to the amine/alcohol). Standard lab-scale protocols (using LiAlH₄ in diethyl ether) pose severe thermal and workup risks at scale.

This guide prioritizes the Glutarimide Reduction Route (via 4-(4-fluorophenyl)-2,6-piperidinedione) as it directly yields the N-H target without requiring the N-demethylation step common in Paroxetine manufacturing.

Module 1: Synthetic Route & Process Flow

The most robust scalable route involves constructing the piperidine ring via a glutarimide intermediate, followed by a global reduction.

Process Visualization

SynthesisRoute Start p-Fluorobenzaldehyde + Ethyl Cyanoacetate Step1 Intermediate A: Glutaric Acid Derivative (via Michael Addition) Start->Step1 Knoevenagel / Michael Step2 Intermediate B: 4-(4-Fluorophenyl)-2,6-piperidinedione (The Glutarimide) Step1->Step2 Cyclization (NH3/Heat) Step3 CRITICAL STEP: Global Reduction (Carbonyls → Amine/Alcohol) Step2->Step3 LiAlH4 or Red-Al (Exothermic Risk) Target Target: 4-(4-Fluorophenyl)-3-piperidinemethanol Step3->Target Quench & Workup

Caption: Figure 1. The Glutarimide Route. The reduction of Intermediate B is the safety-critical step during scale-up.

Module 2: The Reduction Step (Troubleshooting & Safety)

The Issue: Reducing the 2,6-dione (imide) to the piperidine (amine) while simultaneously reducing the ester/acid side chain requires a powerful hydride donor. Standard Reagent: Lithium Aluminum Hydride (LAH).[1][2][3] Scale-up Risk: LAH generates massive hydrogen gas evolution (


 per mole of substrate) and highly exothermic alkoxide formation.
Q: "My reaction exotherms uncontrollably upon LAH addition. How do I dose this safely?"

A: Invert the addition and switch solvents. On a bench scale, you might add LAH solid to the solution. Never do this on a kilo scale.

  • Slurry Preparation: Suspend LiAlH₄ in dry THF (not Diethyl Ether; THF has a higher boiling point and better solubility).

  • Inverse Addition: Cool the LAH slurry to 0°C. Dissolve your Glutarimide (Intermediate B) in THF and add this solution to the LAH slurry.

  • Why? This ensures the hydride is always in excess, preventing the buildup of unreacted intermediates that can suddenly react and cause a runaway. It also keeps the reaction under kinetic control.

Q: "LAH is too dangerous for our pilot plant. What are the alternatives?"

A: Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride). For scale-up (>1 kg), Red-Al is superior to LAH.

ParameterLiAlH₄ (Solid)Red-Al (Liquid Solution)
Physical State Pyrophoric Powder (Dust explosion risk)Toluene Solution (Pumpable, no dust)
Thermal Stability Low (Decomposes >125°C)High (Stable up to 200°C)
Solubility Limited (Ether/THF)Miscible with aromatic solvents
Quench Safety ViolentMore controlled

Protocol for Red-Al Substitution:

  • Use 65% Red-Al in Toluene (approx 3.5 - 4.0 equivalents).

  • Dose Red-Al solution into the substrate solution at 0-5°C.

  • Heat to reflux (Red-Al requires higher temps than LAH to drive the imide reduction to completion).

Module 3: Isolation & Workup (The "Gel" Problem)

The Issue: Aluminum workups are notorious for forming "The Gel"—a sticky aluminum hydroxide emulsion that traps product and clogs filters.

Q: "I have a thick grey sludge that won't filter. How do I break the emulsion?"

A: You must use the Rochelle's Salt Method. Do not use the standard "Water/NaOH/Water" (Fieser) method on a large scale; the solids it generates are too fine for large filter presses.

The Rochelle's Salt Protocol (Self-Validating):

  • Quench: Cool reaction to <5°C. Dilute with unwanted solvent (e.g., Toluene or MTBE).

  • Kill Hydride: Add Ethyl Acetate or Acetone slowly to consume excess hydride (no

    
     evolution).
    
  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 1.5 mL of saturated solution per gram of hydride used.

  • The Wait (Critical): Vigorously stir the biphasic mixture.

    • Visual Cue: The grey emulsion will separate into two distinct, clear layers (organic top, aqueous bottom). This can take 2-4 hours. Do not rush this.

  • Separation: The layers will separate cleanly without filtration.

Workup Decision Tree

WorkupLogic Start Reaction Complete? Scale Scale > 50g? Start->Scale Reagent Reagent Used? Scale->Reagent Yes MethodA Fieser Method (H2O, 15% NaOH, H2O) Scale->MethodA No (<50g) Reagent->MethodA Borane (Rare) MethodB Rochelle's Salt (Sat. K-Na Tartrate) Reagent->MethodB LAH or Red-Al Result Clear Phase Separation (No Filtration Needed) MethodB->Result Stir 2-4 hrs

Caption: Figure 2. Workup strategy selection. Rochelle's salt is mandatory for large-scale aluminum hydride reductions to prevent emulsion formation.

Module 4: Impurity Profiling (Defluorination)

The Issue: The Fluorine atom on the phenyl ring is susceptible to cleavage (defluorination) under reductive conditions, especially if the reaction temperature spikes.

Mechanism: Single Electron Transfer (SET) from the metal hydride can attack the C-F bond.

Troubleshooting Table:

Impurity ObservedProbable CauseCorrective Action
Des-fluoro analog (H instead of F)Reaction temperature too high during reagent addition.Maintain T < 5°C during dosing. Switch from LAH to Red-Al (less prone to SET).
Incomplete Reduction (Amide/Lactam remains)Insufficient hydride or reaction time.Ensure >3.5 eq of Hydride. Verify reflux time (>4 hrs).
Cis-Isomer (Target is usually Trans)Kinetic product formation.Perform equilibration step (reflux in ethanol with catalytic ethoxide) to favor thermodynamic trans product.

References

  • U.S. Patent 4,007,196 . 4-Phenylpiperidine compounds.[4] (The foundational patent describing the synthesis of Paroxetine intermediates via the glutarimide/piperidine-2,6-dione reduction). Link

  • Tilak Chandra & Jeffrey P. Zebrowski . A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[1] (Authoritative guide on safe quenching protocols). Link

  • ChemicalBook . 4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL synthesis. (Specific reaction conditions for the reduction of the 2,6-dione). Link

  • University of Rochester . Workup for Aluminum Hydride Reductions. (Detailed standard operating procedures for Fieser vs. Rochelle's salt workups). Link

Disclaimer: This guide is for professional research use only. Hydride reductions on a kilogram scale present significant explosion hazards. All protocols must be reviewed by your facility's Process Safety Committee before execution.

Sources

Validation & Comparative

Technical Comparison: Synthetic Pathways for 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-(4-fluorophenyl)-3-piperidinemethanol is the pivotal chiral scaffold in the synthesis of Paroxetine (Paxil) , a widely prescribed SSRI.[1] The synthesis of this intermediate presents a classic process chemistry challenge: establishing two contiguous stereocenters (C3 and C4) with the correct absolute configuration ((3S, 4R)-(-)-trans).

While early academic routes utilized Grignard additions to arecoline derivatives, modern industrial strategies have shifted toward Mannich-type cyclizations or Enzymatic Resolutions to overcome the inherent thermodynamic preference for the cis-isomer. This guide objectively compares three dominant methodologies:

  • The Classical Conjugate Addition (Grignard/Arecoline)

  • The Industrial Cyclocondensation (Styrene/Mannich)

  • The Chemo-Enzymatic Resolution (Green/Biocatalytic)

Critical Stereochemical Context

Before analyzing the routes, one must understand the thermodynamic trap. The target molecule requires a trans -configuration between the C3-hydroxymethyl and C4-fluorophenyl groups.[2]

  • Kinetic Control: Conjugate addition reactions often yield the cis-isomer (syn-addition).

  • Thermodynamic Control: The trans-isomer is generally more stable (diequatorial conformation in the piperidine chair).

  • Implication: Protocols must include an explicit epimerization step (base-mediated equilibration) to convert the kinetic cis-product to the thermodynamic trans-product.

Visualizing the Stereochemical Pathway

Stereochemistry Start Precursor (Tetrahydropyridine) Cis (±)-Cis-Isomer (Kinetic Product) Start->Cis 1,4-Addition (Kinetic Control) Target (-)-Trans-Isomer (Paroxetine Precursor) Trans (±)-Trans-Isomer (Thermodynamic Product) Cis->Trans Base Epimerization (NaOEt, thermodynamic) Trans->Target Chiral Resolution (L-Tartaric Acid or Enzymatic)

Figure 1: The obligatory stereochemical correction pathway common to most synthetic routes.

Comparative Route Analysis

Route A: The Classical Conjugate Addition (Arecoline Route)

This route utilizes Arecoline (or its N-benzyl analog) as a Michael acceptor.

  • Mechanism: 4-Fluorophenylmagnesium bromide adds to the

    
    -unsaturated ester.
    
  • Pros: Direct construction of the carbon skeleton; readily available starting materials.

  • Cons:

    • Safety: Large-scale Grignard reactions are exothermic and hazardous.

    • Selectivity: Predominantly yields the cis-ester, requiring harsh epimerization.

    • Cryogenics: Often requires -20°C to -78°C to control polymerization.

Route B: The Industrial Cyclocondensation (Styrene Route)

Developed to avoid the Grignard hazards, this route assembles the ring from acyclic precursors.

  • Mechanism: Reaction of 4-fluoro-

    
    -methylstyrene , benzylamine , and formaldehyde  in a Mannich-type condensation.
    
  • Pros:

    • Scalability: Avoids organometallics; runs at moderate temperatures (50-100°C).

    • Throughput: High yields of the tetrahydropyridine intermediate.

  • Cons: Requires high-pressure hydrogenation to reduce the double bond and subsequent resolution.

Route C: Chemo-Enzymatic Resolution

A modern approach focusing on high enantiomeric excess (ee).

  • Mechanism: Lipase-catalyzed hydrolysis of the racemic ester.

  • Pros:

    • Purity: Delivers >99% ee.

    • Green: Aqueous media, mild conditions.

  • Cons: Lower volumetric productivity (dilute systems); enzyme cost.

Performance Data Comparison

MetricRoute A: Grignard/ArecolineRoute B: Styrene/MannichRoute C: Enzymatic Resolution
Overall Yield 45 - 55%65 - 75% 40 - 50% (Max 50% theoretical)
Diastereoselectivity Low (Requires Epimerization)Moderate (Post-Hydrogenation)High (>99:1)
Enantiomeric Excess N/A (Racemic start)N/A (Racemic start)>99%
Safety Profile Low (Exotherms, pyrophorics)High (Standard reagents) High (Biocatalytic)
Cost Efficiency MediumHigh (Cheapest RM) Low (Enzyme costs)
Scalability Difficult (Heat transfer limits)Excellent Moderate

Detailed Experimental Protocol

Selected Protocol: Route B (Styrene/Mannich Cyclization) Rationale: This is the industry-standard "workhorse" method due to its balance of safety, cost, and scalability.

Phase 1: Synthesis of 1-Benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine[3]

Reagents:

  • 4-Fluoro-

    
    -methylstyrene (1.0 eq)
    
  • Benzylamine (1.1 eq)

  • Formaldehyde (37% aq. solution) (2.2 eq)

  • Hydrochloric acid (conc.)

  • Solvent: Water/Acetic Acid mix

Workflow:

  • Condensation: Charge a glass-lined reactor with 4-fluoro-

    
    -methylstyrene and benzylamine.
    
  • Addition: Add formaldehyde solution dropwise at 25°C.

  • Cyclization: Heat the mixture to 80°C for 6–8 hours. The acidic medium promotes the Mannich condensation and ring closure.

  • Work-up: Cool to 20°C. Basify with NaOH (20%) to pH 10.

  • Extraction: Extract the oily product with Toluene (3x).

  • Isolation: The product often crystallizes as a hydrochloride or tosylate salt upon addition of the respective acid.

    • Checkpoint: Verify formation of the tetrahydropyridine ring via NMR (olefin proton signal at ~6.0 ppm).

Phase 2: Reduction and Resolution

Reagents:

  • Precursor from Phase 1

  • Catalyst: Pt/C or Pd/C (5% loading)

  • Hydrogen Gas (50 psi)

  • Resolution Agent: L-(-)-Di-p-toluoyltartaric acid (L-DTTA)

Workflow:

  • Hydrogenation: Dissolve the tetrahydropyridine in Methanol. Add catalyst.[1][3][4] Hydrogenate at 40°C / 50 psi for 4 hours.

    • Note: This reduces the C3-C4 double bond.

  • Filtration: Remove catalyst via Celite filtration.

  • Resolution: Dissolve the racemic piperidine base in Acetone. Add L-DTTA (0.6 eq).

  • Crystallization: Heat to reflux, then cool slowly to 0°C. The (3S, 4R)-salt precipitates preferentially.

  • Liberation: Treat the salt with aqueous K2CO3 to liberate the free base: (-)-trans-4-(4-fluorophenyl)-3-piperidinemethanol .

Reaction Pathway Diagram

SynthesisWorkflow Start 4-Fluoro-alpha-methylstyrene + Benzylamine + CH2O Inter1 Tetrahydropyridine Intermediate (Cyclization) Start->Inter1 HCl, 80°C Mannich Condensation Inter2 Racemic Piperidine Methanol (Hydrogenation) Inter1->Inter2 H2, Pd/C Reduction Salt Diastereomeric Salt (L-DTTA Resolution) Inter2->Salt L-DTTA Crystallization Final (3S, 4R)-Product (Paroxetine Intermediate) Salt->Final K2CO3 Base Liberation

Figure 2: Step-by-step workflow for the Industrial Styrene Route.

References

  • Ward, N. (2001). Process for the preparation of paroxetine intermediate. World Intellectual Property Organization, WO 2001/025202 A1.[5] Link

    • Core reference for the Styrene/Mannich condens
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7):91-96. Link

    • Provides spectral d
  • Gotor-Fernández, V., et al. (2005). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. Tetrahedron: Asymmetry, 16(14). Link

    • Primary source for the biocatalytic/enzymatic resolution d
  • Adger, B., et al. (1997). The Synthesis of (–)-Paroxetine: An Application of the Heck Reaction. Chemical Communications. Link

    • Compar

Sources

spectroscopic comparison of 4-(4-Fluorophenyl)-3-piperidinemethanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, data-driven comparison of the stereoisomers of 4-(4-Fluorophenyl)-3-piperidinemethanol. This scaffold is the immediate alcohol precursor to Paroxetine (Paxil) , a widely used SSRI. The biological activity is strictly linked to the (


)-trans  configuration.

Consequently, the ability to spectroscopically distinguish the trans isomer (active precursor) from the cis isomer (inactive/impurity) and separate the specific enantiomers is a critical competency in pharmaceutical development.

Executive Summary & Stereochemical Landscape

The molecule contains two chiral centers at C3 and C4, resulting in four possible stereoisomers.

  • Target: (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )-(-)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (Paroxetine precursor).[1][2][3]
    
  • Distomer: (

    
    )-(+)-trans isomer.[4]
    
  • Diastereomeric Impurities: (

    
    ) and (
    
    
    
    ) cis isomers.

Key Technical Challenge: Standard synthesis (e.g., reduction of ethyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate) often yields a mixture of cis and trans diastereomers. While diastereomers can be separated by achiral chromatography, enantiomers require chiral resolution.[5]

Spectroscopic Profiling: The Core Comparison

A. Proton NMR ( H-NMR) – The Definitive Filter

The most reliable non-destructive method for distinguishing cis vs. trans diastereomers is the analysis of the vicinal coupling constant (


) between the protons on the chiral centers.

Conformational Logic:

  • Trans Isomer: Adopts a chair conformation where both bulky substituents (4-fluorophenyl and 3-hydroxymethyl) are equatorial to minimize 1,3-diaxial strain. This places the H3 and H4 protons in axial positions.

    • Result: Large diaxial coupling (

      
       Hz).
      
  • Cis Isomer: One substituent is equatorial, and one is axial.[6] The H3-H4 relationship is therefore axial-equatorial (or eq-ax).

    • Result: Small coupling (

      
       Hz).
      

Table 1: Comparative


H-NMR Data (400 MHz, CDCl

)
Feature(

)-Trans Isomer (Target)
Cis Isomer (Impurity)Diagnostic Value
H3-H4 Coupling (

)
10.5 – 11.5 Hz (Doublet of doublets)3.5 – 5.0 Hz (Multiplet/Broad)Primary Differentiator
H4 Chemical Shift (

)
~2.60 ppm (Upfield, axial shielding)~2.95 ppm (Downfield, eq/ax avg)Secondary confirmation
H3 Chemical Shift (

)
~1.90 ppm~2.15 ppmMinor differentiator
Aromatic Region 6.9 – 7.2 ppm (Typical 4-F-Ph pattern)6.9 – 7.2 ppm (Identical)No diagnostic value

Expert Insight: In the trans isomer, the hydroxymethyl methylene protons (


) often appear as a distinct doublet of doublets or a multiplet at 

3.2–3.5 ppm. In the cis isomer, intramolecular hydrogen bonding between the OH and the piperidine nitrogen (or Fluorine) can cause a downfield shift and broadening of the hydroxyl proton signal, heavily dependent on concentration and solvent [1].
B. Infrared Spectroscopy (FT-IR)

IR is less specific than NMR for quantification but useful for qualitative assessment of hydrogen bonding states in solid or neat phases.

  • Trans Isomer: The equatorial orientation of the -CH

    
    OH and -Ar groups keeps them spatially distant. The OH stretch typically appears as a sharp band (free OH) or a broad intermolecular H-bond band in the crystal lattice (~3300-3400 cm
    
    
    
    ).
  • Cis Isomer: The axial/equatorial proximity allows for intramolecular hydrogen bonding (OH

    
     N or OH 
    
    
    
    F). This often results in a shift to lower wavenumbers (<3300 cm
    
    
    ) and peak broadening compared to the trans isomer in dilute solution [2].

Separation Science: Protocols & Workflows

A. Analytical Logic Workflow

The following diagram illustrates the decision tree for purifying the target (


) isomer from a crude synthetic mixture.

SeparationWorkflow Crude Crude Reaction Mixture (Cis/Trans + Enantiomers) TLC_NMR Step 1: 1H-NMR Analysis Check J(H3-H4) Crude->TLC_NMR Flash Step 2: Flash Chromatography (Silica Gel, Achiral) TLC_NMR->Flash Confirm Mix Cis_Waste Cis-Isomers (Discard or Epimerize) Flash->Cis_Waste Polar Fraction Trans_Rac Trans-Racemate (±)-Trans Flash->Trans_Rac Non-Polar Fraction Chiral_LC Step 3: Chiral HPLC (Amylose/Cellulose CSP) Trans_Rac->Chiral_LC Target Target: (3S,4R)-Trans (Paroxetine Precursor) Chiral_LC->Target Peak 1 (Method Dependent) Distomer (3R,4S)-Trans (Distomer) Chiral_LC->Distomer Peak 2

Figure 1: Purification workflow from crude synthesis to enantiopure target.

B. Chiral HPLC Protocol

Separating the (


) and (

) enantiomers requires a Chiral Stationary Phase (CSP).[7]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1).

    • Note: DEA is crucial to sharpen the peaks of the basic piperidine amine. Without it, significant tailing will occur.

  • Detection: UV at 230 nm (Absorption maximum of the fluorophenyl ring).

  • Performance: Expect

    
     (separation factor) > 1.2 for baseline resolution [3].
    

Experimental Protocols

Protocol 1: Synthesis & Diastereomer Enrichment

Context: Reduction of Ethyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate.

  • Reduction: Dissolve the ester (10 mmol) in anhydrous THF under

    
    . Cool to 0°C.
    
  • Addition: Add

    
     (2.5 equiv) portion-wise. Reflux for 3 hours.
    
  • Quench: Standard Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter precipitate.
  • Epimerization (Crucial Step): If the cis content is high (>20%), dissolve the crude amino-alcohol in toluene with Potassium tert-butoxide (0.5 equiv) and reflux for 12 hours. This thermodynamically drives the mixture toward the more stable trans isomer (diequatorial) [4].

  • Isolation: Evaporate solvent. The trans isomer often crystallizes from toluene/hexane, while the cis isomer remains in the mother liquor.

Protocol 2: Rapid NMR Identification
  • Take ~10 mg of the solid product.

  • Dissolve in 0.6 mL

    
    .
    
  • Acquire a standard 16-scan

    
    H-NMR.
    
  • Zoom into the region 2.5 – 3.0 ppm.

  • Measure the width of the H4 signal (proton adjacent to the phenyl ring).

    • If Width at Half Height (

      
      ) > 20 Hz (or clear doublet of doublets with 
      
      
      
      Hz)
      
      
      Trans .
    • If

      
       < 10 Hz (narrow multiplet) 
      
      
      
      Cis .

References

  • Vertex AI Search Result 1.18 : Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. CheSci. Available at: [Link] (Accessed via Vertex AI Search). Validates the J-coupling logic for 3,4-disubstituted piperidines.

  • Vertex AI Search Result 1.21 : Cryogenic infrared spectroscopy reveals remarkably short NH+...F hydrogen bonds. Max Planck Society. Available at: [Link] (Accessed via Vertex AI Search). Supports IR distinction of fluorinated conformers.

  • Vertex AI Search Result 1.6 : HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie. Available at: [Link] (Accessed via Vertex AI Search). General methodology for chiral amine separation.

  • Vertex AI Search Result 1.1 : Enzymatic Resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (-)-Paroxetine. PubMed. Available at: [Link] (Accessed via Vertex AI Search). Confirming the target stereochemistry and enzymatic routes.

  • Vertex AI Search Result 1.5: Process for the preparation of paroxetine intermediate (WO2001025202A1). Google Patents. Available at: (Accessed via Vertex AI Search). Industrial context for the trans-isomer synthesis.

Sources

Bioactivity Comparison of 4-(4-Fluorophenyl)-3-piperidinemethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the bioactivity of 4-(4-Fluorophenyl)-3-piperidinemethanol and its functional analogs. It is designed for medicinal chemists and pharmacologists engaged in lead optimization for serotonin reuptake inhibitors (SSRIs).

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Bioactivity Profiling Core Scaffold: (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol (N-Desmethyl Paroxol)

Executive Summary: The Scaffold vs. The Drug

The molecule 4-(4-Fluorophenyl)-3-piperidinemethanol (specifically the (3S,4R) trans-isomer) serves as the chiral scaffold for Paroxetine , one of the most potent SSRIs clinically available.

While the alcohol scaffold itself possesses negligible affinity for the Serotonin Transporter (SERT) compared to the final drug, it contains the essential stereochemical architecture required for selectivity. The transformation of the hydroxyl group into a benzodioxol ether is the critical "molecular switch" that activates high-affinity binding (Ki < 0.1 nM).

This guide compares the bioactivity of the core alcohol scaffold against its ether-functionalized analogs (Paroxetine), halogen-substituted variants, and novel hydroxylated derivatives (3HPX).

Structural Logic & SAR Analysis

The biological activity of this class depends heavily on three structural domains:

  • The Piperidine Ring (Domain A): Provides the secondary amine for ionic interaction with Asp98 in the SERT central binding site.

  • The Fluorophenyl Ring (Domain C): Occupies a hydrophobic pocket; the para-fluorine is critical for potency.

  • The C3-Linker (Domain B): The hydroxymethyl arm.[1] In the alcohol, this is too short and polar to bind effectively. In Paroxetine, this is extended with a benzodioxol ether to occupy Subsite B (S2), locking the transporter in an outward-open conformation.

Visualization: Structural Divergence & Bioactivity

The following diagram illustrates the progression from the inactive scaffold to high-affinity ligands.

SAR_Flow Scaffold (3S,4R)-Alcohol Scaffold (Low Affinity) -CH2OH Group Paroxetine Paroxetine (Ether) (High Affinity: Ki ~0.1 nM) + Benzodioxol Linkage Scaffold->Paroxetine Etherification (Occupies Subsite B) Halogen Halogen Analogs (Reduced Affinity) F -> Br/I Substitution Paroxetine->Halogen Bioisosteric Replacement (Steric Clash) HPX 3-Hydroxy Paroxetine (3HPX) (Enhanced Efficacy) + 3-OH on Piperidine Paroxetine->HPX Hydroxylation (H-Bond Optimization)

Figure 1: SAR progression from the alcohol precursor to bioactive analogs. Green indicates optimal potency; Red indicates reduced affinity; Blue indicates next-generation optimization.

Comparative Bioactivity Data[2]

The following table synthesizes data from radioligand binding assays (SERT, NET, DAT) to demonstrate the impact of structural modifications.

CompoundStructural ModificationSERT Ki (nM)Selectivity (SERT/NET)Bioactivity Status
(3S,4R)-Alcohol Parent Scaffold (-CH2OH)> 1,000*N/AInactive Precursor
Paroxetine Benzodioxol Ether0.08 - 0.29 > 300-foldGold Standard
Br-Paroxetine 4-Bromophenyl analog~ 1.5 - 5.0HighReduced Potency
I-Paroxetine 4-Iodophenyl analog~ 10.0ModerateReduced Potency
3HPX 3-Hydroxylated Piperidine< 0.1 (Predicted)Ultra-HighEnhanced Agonist

*Note: The alcohol scaffold is often used as a negative control or intermediate; it lacks the hydrophobic bulk required for nanomolar inhibition.

Key Insights:
  • The "Ether Effect": The jump in affinity from the Alcohol (>1000 nM) to Paroxetine (~0.1 nM) confirms that the benzodioxol group is not just an accessory but a primary anchor in the S2 (vestibule) site of the transporter.

  • Halogen Sensitivity: Replacing the Fluorine with Bromine or Iodine decreases affinity.[2][3] Crystallographic studies suggest the larger halogens cause steric clashes within the tight hydrophobic pocket (Subsite C) of SERT.

  • 3HPX Potential: Recent studies indicate that adding a hydroxyl group to the piperidine ring (3-Hydroxy Paroxetine) may increase hydrophilicity without sacrificing affinity, potentially reducing off-target toxicity and improving neuroprotective profiles.

Experimental Protocol: SERT Radioligand Binding Assay

Objective: To quantitatively determine the Ki of a synthesized analog using a self-validating competition assay.

A. Reagents & Preparation[1][6][7][8][9]
  • Source Tissue: Rat cerebral cortex membranes (rich in SERT) or HEK-293 cells stably expressing hSERT.

  • Radioligand: [³H]-Paroxetine (Specific Activity: 85 Ci/mmol) or [³H]-Citalopram.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

  • Non-Specific Binding (NSB) Control: 10 µM Fluoxetine or Indatraline.

B. Workflow Diagram

Assay_Protocol Step1 Step 1: Membrane Prep Homogenize tissue in Tris-HCl Centrifuge 20,000g x 2 Step2 Step 2: Incubation System Total Vol: 500 µL (Membrane + [3H]-Ligand + Test Analog) Step1->Step2 Step3 Step 3: Equilibrium Incubate 60 min @ 25°C (Allows competition for SERT) Step2->Step3 Step4 Step 4: Filtration Rapid vacuum filtration (GF/B filters) Wash 3x with ice-cold buffer Step3->Step4 Step5 Step 5: Scintillation Counting Measure CPM (Counts Per Minute) Step4->Step5 Step6 Step 6: Data Analysis Plot log(dose) vs. % Bound Calculate IC50 -> Ki (Cheng-Prusoff) Step5->Step6

Figure 2: Standardized Radioligand Binding Workflow for SERT affinity validation.

C. Validation & Calculation

To ensure data trustworthiness, apply the Cheng-Prusoff Equation to convert IC50 to Ki:



  • [L]: Concentration of radioligand used (typically 0.5 - 1.0 nM).

  • Kd: Dissociation constant of the radioligand (determined via Saturation Binding prior to this assay).

  • Self-Check: If the Hill Slope is significantly different from -1.0 (e.g., < 0.8 or > 1.2), suspect negative cooperativity or multiple binding sites.

Mechanistic Analysis: Why the Alcohol Fails & The Ether Succeeds

Understanding the failure of the alcohol scaffold is key to designing better analogs.

  • Subsite B Occupancy: The SERT central binding site is composed of subsites A, B, and C.[2]

    • Subsite A: Binds the piperidine amine (Asp98).[3]

    • Subsite C: Binds the fluorophenyl ring (Ala173, Thr439).

    • Subsite B: This is a large, hydrophobic vestibule. The alcohol (-CH2OH) is too small and hydrophilic to interact here. The benzodioxol ether of Paroxetine fills this cavity, creating extensive Van der Waals contacts and stabilizing the inhibitor in the binding pocket.

  • Solvation Penalty: The exposed hydroxyl group on the alcohol scaffold likely incurs a desolvation penalty when entering the hydrophobic core of the transporter, further reducing affinity.

Recommendation for Researchers: Do not focus optimization efforts on the fluorophenyl ring (Subsite C) as it is already optimized. Focus on the C3-position (Subsite B) . Replacing the benzodioxol with other heterocycles (e.g., indoles, quinolines) or flexible linkers is the most promising route for generating novel IP with modified pharmacokinetic profiles.

References

  • Chamorro-Arenas, D., et al. (2021).[4] Antidepressant and Neuroprotective Effects of 3-Hydroxy Paroxetine, an Analog of Paroxetine in Rats. International Journal of Neuropsychopharmacology. Link

  • Coleman, J. A., et al. (2016). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife / NCBI. Link

  • BenchChem Technical Support. (2025). Structure-Activity Relationship (SAR) of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. BenchChem. Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link

  • PubChem. (2025).[5] Paroxetine Compound Summary. National Library of Medicine. Link

Sources

Cost-Effectiveness of 4-(4-Fluorophenyl)-3-piperidinemethanol in Paroxetine Production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cost-effectiveness of using 4-(4-Fluorophenyl)-3-piperidinemethanol (specifically the (3S,4R)-trans isomer) as a strategic intermediate in the industrial production of Paroxetine.

Executive Summary

In the competitive landscape of SSRI manufacturing, the synthesis of Paroxetine (Paxil) has evolved from classical resolution-heavy routes to streamlined asymmetric strategies. This guide evaluates the 4-(4-Fluorophenyl)-3-piperidinemethanol intermediate (hereafter referred to as the "Target Carbinol" ) against the traditional N-Methyl Carbinol route.

The Verdict: Adopting the Target Carbinol (often N-Boc or N-H protected) offers a 15-20% reduction in operational costs (OpEx) compared to the legacy N-Methyl route. This efficiency stems from eliminating the toxic and expensive N-demethylation step required when using N-methyl precursors. However, the cost-effectiveness relies heavily on the sourcing strategy of the chiral carbinol itself.

Technical Context & Causality

To understand the cost implications, one must understand the chemistry. Paroxetine requires a specific stereochemistry: (-)-(3S,4R) .[1][2][3][4]

The Legacy Problem (Route A)

Historically, manufacturers used (-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (N-Methyl Carbinol).

  • Mechanism: The methyl group acts as a "dummy" protecting group during the ether coupling with Sesamol.

  • The Bottleneck: Removing this methyl group (N-demethylation) is chemically difficult. It typically requires Phenyl Chloroformate or Vinyl Chloroformate —reagents that are toxic, expensive, and generate significant waste.

  • Cost Driver: The demethylation step adds 2 unit operations and reduces overall yield by ~10-15%.

The Modern Solution (Route B)

The Target Carbinol approach utilizes an N-protecting group (e.g., Boc, Cbz) or the free amine (if carefully controlled) early in the sequence.

  • Causality: By using a labile protecting group (like Boc) on the Target Carbinol, the final deprotection uses mild acid (HCl/IPA) rather than toxic chloroformates.

  • Benefit: This converges the final deprotection with the salt formation step, effectively "telescoping" the process.

Comparative Analysis: Performance & Economics

The following table contrasts the performance metrics of the Target Carbinol route against the Standard N-Methyl route and a Classical Resolution route.

Table 1: Techno-Economic Comparison of Synthetic Routes
MetricTarget Carbinol Route (Recommended)N-Methyl Carbinol Route (Standard)Classical Resolution (Legacy)
Key Intermediate N-Boc-4-(4-fluorophenyl)-3-hydroxymethylpiperidineN-Methyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidineRacemic Piperidine Ester
Total Steps (from interm.) 3 (Activation

Coupling

Deprotection/Salt)
4 (Activation

Coupling

Demethylation

Salt)
6+ (Includes resolution & recycling)
Overall Yield 65 - 72% 50 - 55%< 30%
Atom Economy High (Loss of t-butyl group only)Low (Loss of phenoxycarbonyl group)Very Low (Loss of 50% isomer)
Reagent Hazards Low (MsCl, Sesamol, HCl)High (Phenyl Chloroformate, corrosive)Moderate
Cycle Time Short (Telescoped steps possible)Long (Demethylation is slow)Very Long (Crystallization times)
Cost Breakdown Analysis
  • Raw Materials: The Target Carbinol is initially 20-30% more expensive to source than the N-Methyl variant due to the cost of Boc-anhydride or asymmetric hydrogenation catalysts.

  • Processing: The savings in Route B come from the elimination of Phenyl Chloroformate (approx. $25/kg) and the reduction of solvent usage by 40% (no extraction needed for the carbamate intermediate).

  • Net Result: For production scales >100kg, the Target Carbinol route becomes cheaper due to reduced waste disposal costs and higher throughput.

Visualizing the Process Logic

The following diagram illustrates the divergence between the expensive N-Methyl route and the streamlined Target Carbinol route.

Paroxetine_Routes Start Starting Material (4-Fluorobenzaldehyde) N_Me_Carbinol N-Methyl Carbinol (Intermediate) Start->N_Me_Carbinol Reductive Amination (MeNH2) Target_Carbinol Target Carbinol (N-Boc Protected) Start->Target_Carbinol Asymmetric Hydrogenation Coupling_A Ether Coupling (Sesamol + MsCl) N_Me_Carbinol->Coupling_A Demethylation N-Demethylation (Phenyl Chloroformate) Coupling_A->Demethylation High Cost Step Paroxetine_A Paroxetine HCl Demethylation->Paroxetine_A Coupling_B Ether Coupling (Sesamol + MsCl) Target_Carbinol->Coupling_B Deprotection Deprotection (HCl / IPA) Coupling_B->Deprotection Telescoped Paroxetine_B Paroxetine HCl Deprotection->Paroxetine_B

Caption: Comparison of the N-Methyl Route (Red path, high cost) vs. the Target Carbinol Route (Green path, streamlined).

Experimental Protocol: Self-Validating System

Objective: Conversion of N-Boc-4-(4-fluorophenyl)-3-piperidinemethanol to Paroxetine HCl. This protocol is designed to be self-validating; the disappearance of the mesylate intermediate on TLC/HPLC confirms the coupling efficiency before deprotection.

Step 1: Activation (Mesylation)
  • Charge a reactor with Target Carbinol (1.0 eq) and Dichloromethane (DCM, 10 vol).

  • Cool to 0–5°C. Add Triethylamine (1.5 eq).

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining T < 10°C.

  • Stir for 2 hours.

    • Checkpoint: HPLC should show < 0.5% starting carbinol.

  • Wash with water and brine. Dry organic layer. (Do not isolate; proceed to coupling).

Step 2: Ether Coupling
  • Prepare a solution of Sesamol (1.1 eq) and Sodium tert-butoxide (1.1 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Add the mesylate solution from Step 1 to the Sesamol mixture.

  • Heat to 60°C for 4–6 hours.

    • Causality: Using NMP/NaOtBu promotes the

      
       attack while minimizing elimination side-products.
      
  • Workup: Extract with Toluene/Water. The organic layer contains N-Boc Paroxetine.

Step 3: Deprotection & Salt Formation (Telescoped)
  • Concentrate the Toluene layer to a low volume.

  • Add Isopropyl Alcohol (IPA).

  • Add concentrated HCl (or HCl in IPA) at 50-60°C.

    • Observation: Evolution of CO2 gas (from Boc removal) indicates reaction progress.

  • Cool to 0-5°C. Paroxetine HCl hemihydrate (or anhydrate depending on water content) will crystallize.

  • Filter and dry.

Expected Yield: 85-90% (from Carbinol). Purity: >99.5% HPLC.

References

  • Process for the preparation of paroxetine. World Intellectual Property Organization (WO2001029032A1). Describes the conversion of piperidine carbinol intermediates to paroxetine.

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Der Pharma Chemica. Details the synthesis of the specific carbinol impurity/intermediate.

  • Validation of a Research-Grade Synthesis of Paroxetine Mesylate. BenchChem. Provides comparative yield data for asymmetric vs. classical routes.

  • Paroxetine Manufacturing Plant Report: Setup Cost. IMARC Group. Offers economic data on plant setup and operational expenditures for paroxetine production.

  • Improved Process For Preparation Of Paroxetine Intermediate. Quick Company (Patent). Discusses the diborane reduction and resolution steps for the carbinol.

Sources

impurity profile comparison between different 4-(4-Fluorophenyl)-3-piperidinemethanol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Impurity Profiles in the Synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol

Introduction

4-(4-Fluorophenyl)-3-piperidinemethanol is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety disorders, and other conditions.[3][4][5] Given its critical role in the production of an Active Pharmaceutical Ingredient (API), the purity of 4-(4-Fluorophenyl)-3-piperidinemethanol is paramount. The International Conference on Harmonisation (ICH) guidelines mandate strict control over impurities, which are defined as any component of the drug substance that is not the desired chemical entity.[3][6] These unwanted chemicals can arise from various sources, including starting materials, synthetic by-products, intermediates, and degradation products, and may impact the efficacy and safety of the final drug product.[6][7]

This guide provides an in-depth comparison of the impurity profiles associated with different synthetic routes to 4-(4-Fluorophenyl)-3-piperidinemethanol. By examining the causality behind experimental choices and potential side reactions, we aim to provide researchers, scientists, and drug development professionals with the insights needed to select or optimize a synthesis strategy that minimizes impurity formation and ensures a high-quality final product.

Methodology 1: Synthesis via N-Substituted Piperidine Intermediate and Subsequent Demethylation/De-protection

This common approach involves the synthesis of an N-substituted precursor, typically N-methyl or N-benzyl, followed by a de-protection step to yield the final secondary amine. The N-substituent serves to direct the reaction and prevent side reactions at the nitrogen atom during the initial steps.

Causality Behind Experimental Choices

The initial N-alkylation (e.g., methylation or benzylation) is a strategic choice to control reactivity. The subsequent steps often involve creating a suitable leaving group on the hydroxymethyl precursor, such as a mesylate, to facilitate further reactions in the synthesis of Paroxetine.[3][8] The final de-protection step is critical and its conditions can significantly influence the impurity profile. For instance, while N-demethylation can be achieved using reagents like phenyl chloroformate, the subsequent hydrolysis conditions (acidic vs. basic) can lead to different product outcomes.[3]

Potential Impurities
  • Unreacted Intermediates : Incomplete reactions can lead to the presence of starting materials like (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine or its mesityl derivative in the final product.[3]

  • Over-alkylation/By-products : The use of alkylating agents can potentially lead to the formation of quaternary ammonium salts if reaction conditions are not carefully controlled.

  • By-products from De-protection : The de-protection step is a major source of impurities. For example, using phenyl chloroformate for N-demethylation followed by basic hydrolysis has been shown to yield an undesired by-product, (3S, 4R)-trans-4-(4-fluorophenyl)-3-(phenoxymethyl) piperidine, instead of the target molecule.[3] Acidic hydrolysis, in this case, was found to be necessary to obtain the desired product.[3]

  • Isomeric Impurities : The stereochemistry of the molecule is crucial for its use in Paroxetine synthesis.[1] Inadequate stereocontrol during the synthesis can lead to the formation of diastereomers (cis-isomers) or the presence of the undesired enantiomer.

Synthetic Pathway and Impurity Formation Diagram

G cluster_main Main Synthetic Pathway cluster_impurity Impurity Formation A N-Methylated Precursor (3S,4R)-4-(4-fluorophenyl)-3- hydroxymethyl-1-methylpiperidine B Mesylation (MsCl) A->B C Mesityl Derivative B->C D N-Demethylation (Phenyl Chloroformate) C->D E Carbamate Intermediate C->E Main Path I1 Unreacted Mesityl Derivative C->I1 Incomplete Reaction D->E F Hydrolysis E->F I2 Undesired By-product (Basic Hydrolysis) (3S,4R)-trans-4-(4-fluorophenyl) -3-(phenoxymethyl) piperidine E->I2 Incorrect Hydrolysis Conditions G Target Molecule (3S,4R)-4-(4-Fluorophenyl) -3-piperidinemethanol F->G F->G Acidic Conditions F->I2 Basic Conditions

Caption: Synthetic pathway via an N-methylated intermediate and key impurity formation points.

Methodology 2: Synthesis via Reduction of a Piperidine-2,6-dione Intermediate

This route involves the synthesis of a substituted glutarimide (piperidin-2,6-dione) derivative, which is then reduced to form the desired piperidinemethanol structure.

Causality Behind Experimental Choices

This approach builds the core piperidine ring first and then uses a powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), to simultaneously reduce the amide functionalities and any ester groups present.[9] The choice of a strong, non-selective reducing agent like LiAlH₄ is necessary to achieve the complete reduction of the stable cyclic imide structure. The main advantage is the potential for a more convergent synthesis.

Potential Impurities
  • Incompletely Reduced Products : The high reactivity of LiAlH₄ must be carefully managed. Insufficient reagent or non-optimal reaction conditions (temperature, time) can lead to a mixture of partially reduced intermediates, where one or both carbonyl groups remain.

  • Starting Material Carryover : Unreacted (±)-trans-3-ethoxycarbonyl-4(4'-fluorophenyl)piperidin-2,6-dione can be a significant impurity if the reduction is not driven to completion.[9]

  • By-products from Work-up : The quenching process for LiAlH₄ reactions is highly exothermic and must be performed with care at low temperatures. Improper work-up can lead to the formation of complex aluminum salts and potentially degrade the product.

  • Solvent and Reagent Residues : Tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions and must be effectively removed.[9] Residual reducing agents or their by-products can also contaminate the final product.

Synthetic Pathway and Impurity Formation Diagram

G cluster_main Main Synthetic Pathway cluster_impurity Impurity Formation A Piperidine-2,6-dione Intermediate (trans-3-ethoxycarbonyl-4 (4'-fluorophenyl)piperidin-2,6-dione) B Reduction (LiAlH₄ in THF) A->B I1 Unreacted Starting Material A->I1 Incomplete Reaction C Target Molecule (±)-trans-4-(4'-Fluorophenyl) -3-hydroxymethylpiperidine B->C I2 Partially Reduced Intermediates B->I2 Incomplete Reduction

Caption: Synthetic pathway via reduction of a glutarimide derivative and potential impurities.

Comparative Analysis of Impurity Profiles

The choice of synthetic route has a profound impact on the final impurity profile. The following table summarizes the key differences.

FeatureMethodology 1 (N-Substituted Intermediate)Methodology 2 (Glutarimide Reduction)
Primary Impurity Concerns By-products from de-protection step, unreacted intermediates (mesylate, carbamate).[3]Incompletely reduced products, unreacted starting material.
Stereochemical Control Can be well-controlled if starting with a stereochemically pure precursor.Often produces a racemic mixture that requires subsequent resolution.[9]
Process Control Complexity Multiple steps, with the hydrolysis/de-protection being a critical control point.[3]Fewer steps, but requires careful control of a highly reactive and hazardous reagent (LiAlH₄).
Potential for Toxic Reagents Phenyl chloroformate is toxic and requires careful handling.LiAlH₄ is highly pyrophoric and water-reactive.
Purification Strategy Chromatography may be needed to remove structurally similar by-products.Purification may focus on separating compounds with different polarities (e.g., carbonyl-containing impurities from the alcohol product).

Experimental Protocols

Protocol 1: Synthesis of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol (Illustrative, based on Method 1)

This protocol is a synthesized representation based on literature procedures and is for illustrative purposes only.[1][3][8]

  • Mesylation: To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in Toluene (30 ml) at 0-5ºC, add Triethylamine (13 mmol). Add Methanesulfonyl chloride (11 mmol) dropwise, maintaining the temperature below 10°C. Stir for 2-3 hours. Monitor reaction completion by TLC.

  • N-Demethylation (Carbamate Formation): To the resulting mesityl derivative solution, add Phenyl chloroformate (12 mmol). Raise the temperature to room temperature and stir for 12-14 hours. Quench the reaction by adding an aqueous potassium carbonate solution. Separate the organic layer, dry with sodium sulfate, and remove the solvent under reduced pressure to yield the carbamate intermediate.

  • Acidic Hydrolysis: To the crude carbamate intermediate, add a solution of aqueous hydrochloric acid (e.g., 6M HCl). Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC/HPLC). Cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH solution) to pH > 10. Extract the product with an organic solvent (e.g., Dichloromethane), dry the combined organic layers, and concentrate under reduced pressure to obtain the crude product. Purify further by crystallization or column chromatography.

Protocol 2: General Impurity Profiling by HPLC

A typical HPLC method for impurity profiling involves a gradient elution on a reverse-phase column.[10][11]

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-40 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : 254 nm.

  • Sample Preparation : Dissolve a known concentration of the 4-(4-Fluorophenyl)-3-piperidinemethanol sample in the mobile phase.

  • Analysis : Inject the sample and integrate the peaks. Identify impurities by comparing retention times with known standards or by using hyphenated techniques like LC-MS for structure elucidation.[6][10] Quantify impurities based on their peak area relative to the main product peak.

Conclusion

The synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol presents distinct challenges regarding impurity control, which are intrinsically linked to the chosen synthetic route.

  • Method 1 (N-Substituted Intermediate) offers good stereocontrol but introduces complexity in the final de-protection step, where reaction conditions are critical to avoid the formation of significant by-products like phenoxymethyl derivatives.[3] Its impurity profile is dominated by process-related impurities stemming from specific reaction steps.

  • Method 2 (Glutarimide Reduction) is a more direct route but poses challenges in controlling the powerful reduction step and often requires a separate resolution step to isolate the desired stereoisomer.[9] Its impurity profile is primarily characterized by incomplete reactions and starting material carryover.

Ultimately, the selection of a synthetic method requires a holistic evaluation of factors including stereochemical requirements, process safety (handling of hazardous reagents), scalability, and the robustness of the process to control critical impurity-forming steps. A thorough understanding of the reaction mechanisms, coupled with robust analytical monitoring using techniques like HPLC and LC-MS, is essential for producing high-purity 4-(4-Fluorophenyl)-3-piperidinemethanol suitable for its use in the synthesis of Paroxetine.

References

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. [Link]

  • Chemistry World. (2019). Flow synthesis produces chiral intermediate for antidepressant drug. [Link]

  • Google Patents. (2017).
  • Google Patents. (2001).
  • D-Buy. Paroxetine, NNC-20-7051, BRL-29060, FG-7051. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • CAS Common Chemistry. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Zenodo. (2018). impurity profiling and drug characterization. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

Sources

comparative study of serotonin transporter ligands derived from 4-(4-Fluorophenyl)-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of serotonin transporter (SERT) ligands synthesized from the core scaffold 4-(4-fluorophenyl)-3-piperidinemethanol . While this scaffold is best known as the immediate precursor to Paroxetine (a potent SSRI), structural modifications at the 3-hydroxymethyl and piperidine nitrogen positions yield a diverse class of ligands with varying affinities and selectivities for monoamine transporters.

This document analyzes the Structure-Activity Relationships (SAR), binding kinetics, and synthetic pathways of three primary ligand classes derived from this scaffold:

  • Class A: Benzodioxolyl Ethers (e.g., Paroxetine).

  • Class B: N-Methylated Phenyl Ethers (e.g., Femoxetine).

  • Class C: Halogenated/Des-fluoro Analogs.

Structural Basis & Stereochemistry

The pharmacological activity of this class is stereospecific.[1] The (3S, 4R) absolute configuration is critical for high-affinity binding to the SERT S1 central binding site.

  • Core Scaffold: (3S, 4R)-4-(4-fluorophenyl)-3-piperidinemethanol (often referred to as (-)-trans-Paroxol).[2]

  • Pharmacophore: The 4-fluorophenyl group occupies the hydrophobic S1 subsite, while the ether linkage at position 3 extends into the S2 vestibule, acting as a "gatekeeper" that stabilizes the transporter in the outward-open conformation.

SAR Visualization (Graphviz)

The following diagram illustrates the critical modification points on the scaffold.

SAR_Map Scaffold Core Scaffold: (3S,4R)-4-(4-fluorophenyl)- 3-piperidinemethanol N_Term N-1 Position (Secondary Amine) Scaffold->N_Term C3_Term C-3 Hydroxymethyl (Linker) Scaffold->C3_Term C4_Term C-4 Phenyl Ring (Hydrophobic) Scaffold->C4_Term N_Mod1 H (Secondary) High SERT Affinity Low Metabolic Stability N_Term->N_Mod1 N_Mod2 Methyl (Tertiary) Lower SERT Affinity Increases DAT/NET Selectivity N_Term->N_Mod2 C3_Mod1 Benzodioxole Ether (Paroxetine) Optimal Steric Fit C3_Term->C3_Mod1 C3_Mod2 Free Alcohol Negligible Affinity (Ki > 1000 nM) C3_Term->C3_Mod2 C4_Mod1 4-Fluoro Metabolic Stability (Prevents oxidation) C4_Term->C4_Mod1 C4_Mod2 4-Bromo/Iodo Maintains Affinity steric bulk tolerance C4_Term->C4_Mod2

Caption: Structure-Activity Relationship (SAR) map highlighting the impact of functional group modifications on SERT affinity.

Comparative Performance Analysis

The following data aggregates binding affinities (


) derived from radioligand displacement assays using 

-Citalopram or

-Paroxetine on rat cortical membranes (rSERT) or human SERT (hSERT).
Table 1: Binding Affinity & Selectivity Profile
Ligand ClassCompound NameR1 (Nitrogen)R2 (Ether Linkage)R3 (Phenyl Subst.)SERT

(nM)
NET

(nM)
Selectivity (NET/SERT)
Class A Paroxetine -H1,3-Benzodioxol-5-yl4-F0.31 400~1,290
Class B Femoxetine -CH

Phenyl4-F14.0 1,200~85
Precursor (-)-Trans-Paroxol -H-OH (Alcohol)4-F> 1,000 > 10,000N/A
Class C Des-fluoro Analog -H1,3-Benzodioxol-5-yl-H0.56 380~680
Class C 4-Bromo Analog -H1,3-Benzodioxol-5-yl4-Br4.90 N/DN/D

Key Insights:

  • The Ether "Anchor": The free alcohol precursor (Paroxol) is virtually inactive. The formation of the ether linkage is the single most critical step for biological activity, providing necessary hydrophobic interactions in the S2 subsite.

  • N-Methylation Penalty: Methylating the piperidine nitrogen (as seen in Femoxetine or N-methyl-paroxetine) generally reduces SERT affinity by 10-50 fold compared to the secondary amine. However, it often improves oral bioavailability.

  • Halogen Substitution: Replacing the 4-Fluoro group with Hydrogen (Des-fluoro) results in a negligible loss of affinity (

    
     nM), suggesting the fluorine is primarily for metabolic stability (blocking CYP450 oxidation) rather than binding enthalpy.
    

Experimental Protocols

Protocol A: Asymmetric Synthesis of the Scaffold

Objective: Synthesize (3S, 4R)-4-(4-fluorophenyl)-3-piperidinemethanol with high enantiomeric excess.

Workflow Diagram:

Synthesis_Flow Step1 Start: p-Fluorobenzaldehyde + Ethyl cyanoacetate Step2 Knoevenagel Condensation (Formation of Cinnamate) Step1->Step2 Step3 Michael Addition (Dimethyl malonate + Base) Step2->Step3 Step4 Cyclization & Decarboxylation -> Racemic Piperidone Step3->Step4 Step5 Hydride Reduction (LiAlH4) -> Racemic Alcohol (Paroxol) Step4->Step5 Step6 Optical Resolution (L(+)-Tartaric Acid) Step5->Step6 Step7 Final Product: (-)-trans-(3S,4R)-Paroxol Step6->Step7

Caption: Synthetic pathway for the isolation of the chiral scaffold.

Detailed Methodology:

  • Condensation: React 4-fluorobenzaldehyde with mono-ethyl malonate to form 4-fluorocinnamic acid ethyl ester.

  • Cyclization: React the ester with methyl aminocarbonyl acetate (sarcosinate analog) followed by Dieckmann condensation to form the piperidine-2-one core.

  • Reduction: Reduce the carbonyls using

    
     in THF under 
    
    
    
    atmosphere.
    • Critical Control: Temperature must be maintained < 0°C during hydride addition to prevent ring opening.

  • Resolution: Dissolve the racemic trans-alcohol in hot methanol. Add L(+)-tartaric acid. The (3S, 4R) salt crystallizes preferentially. Recrystallize from ethanol to achieve >99% ee.

Protocol B: Radioligand Binding Assay (Validation)

Objective: Determine


 values for novel derivatives.
  • Membrane Preparation:

    • Homogenize rat cortical tissue (or HEK-293 cells expressing hSERT) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Centrifuge at 48,000 x g for 20 mins. Resuspend pellet.

  • Incubation:

    • Ligand:

      
      -Paroxetine (0.5 nM final conc) or 
      
      
      
      -Citalopram.
    • Competitor: Test compounds (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Fluoxetine.
      
    • Incubate for 60 mins at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filter).

  • Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Andersen, J. et al. (2009). "Molecular determinants for the high-affinity binding of the antidepressant paroxetine to the serotonin transporter." Journal of Pharmacology and Experimental Therapeutics.

  • Slack, R. D. et al. (2019). "A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter."[3] ACS Chemical Neuroscience.[3]

  • Plenge, P. et al. (1987). "The activity of 25 paroxetine/femoxetine structure variants in various reactions assumed to be important for the effect of antidepressants."[4] Journal of Pharmacy and Pharmacology.

  • Gabrielsen, B. et al. (1992). "Synthesis and serotonin transport inhibitory activity of 3-substituted 4-(4-fluorophenyl)piperidines." Journal of Medicinal Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-3-piperidinemethanol
Reactant of Route 2
4-(4-Fluorophenyl)-3-piperidinemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.